2,3-Difluoro-6-methoxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-6-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTKYWQMCSZCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397506 | |
| Record name | 2,3-Difluoro-6-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773873-26-0 | |
| Record name | 2,3-Difluoro-6-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Difluoro-6-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2,3-Difluoro-6-methoxybenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of 2,3-Difluoro-6-methoxybenzoic acid, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. It covers its chemical identity, synthesis, physical properties, and prospective applications, with a focus on its utility in drug discovery programs.
Chemical Identity and Properties
This compound is a substituted benzoic acid derivative. The presence of two fluorine atoms and a methoxy group on the aromatic ring imparts unique electronic properties and metabolic stability, making it an attractive scaffold for the synthesis of novel pharmaceutical agents.[1][2]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| CAS Number | 773873-26-0 | [3][4][5][6] |
| Molecular Formula | C₈H₆F₂O₃ | [3][4][5] |
| Molecular Weight | 188.13 g/mol | [3] |
| IUPAC Name | This compound | [3][4][5] |
| Appearance | White to pale cream crystals or powder | [4] |
| Melting Point | 123.5-129.5 °C | [4] |
| SMILES | COC1=C(C(=C(C=C1)F)F)C(=O)O | [3][7] |
| InChI Key | MMTKYWQMCSZCGW-UHFFFAOYSA-N | [3][4][5] |
Synthesis Pathway and Experimental Protocols
The synthesis of this compound can be achieved via a two-step process starting from 3,4-difluoroanisole. The first step involves the formation of the intermediate aldehyde, 2,3-difluoro-6-methoxybenzaldehyde, which is then oxidized to the final carboxylic acid product.
Logical Synthesis Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. This compound, 97% 1 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound [sobekbio.com]
- 7. PubChemLite - this compound (C8H6F2O3) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-6-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the physicochemical properties, experimental analysis protocols, and synthesis of 2,3-Difluoro-6-methoxybenzoic acid. This fluorinated benzoic acid derivative is a valuable building block in medicinal chemistry and materials science, making a thorough understanding of its characteristics essential for its application.
Core Physicochemical Properties
The fundamental physicochemical data for this compound are summarized below. These properties are critical for predicting its behavior in various chemical and biological systems, including solubility, reactivity, and membrane permeability.
Identification and Structural Data
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1][2][3] |
| CAS Number | 773873-26-0 | [1][2][3] |
| Molecular Formula | C₈H₆F₂O₃ | [1][2][3] |
| Molecular Weight | 188.13 g/mol | [3] |
| SMILES | COC1=CC=C(F)C(F)=C1C(O)=O | [1][2] |
| InChI Key | MMTKYWQMCSZCGW-UHFFFAOYSA-N | [1][2][3] |
Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | White to pale cream crystals or crystalline powder | [1][2] |
| Melting Point | 123.5 - 129.5 °C | [1][2][3] |
| logP (Predicted) | 1.6 | [4] |
| Purity (Assay) | ≥96.0% (Silylated GC); 96.0 - 104.0% (Aqueous Titration) | [1][2] |
Synthesis and Analysis Workflow
The general workflow for obtaining and characterizing this compound involves synthesis from precursors, followed by purification and a series of analytical tests to confirm its identity, purity, and key physicochemical properties.
Caption: Workflow for Synthesis and Physicochemical Analysis.
Experimental Protocols
The following sections detail the methodologies for the synthesis and analysis of this compound.
Synthesis Protocol
The synthesis of this compound can be achieved via a two-step process starting from 3,4-difluoroanisole. The first step involves the synthesis of the aldehyde intermediate, as detailed in the literature, followed by its oxidation.[5]
Step 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde[5]
-
Preparation: A 2 M solution of lithium diisopropylamide (LDA) in THF/n-heptane (171 mL, 341 mmol) is diluted with 250 mL of dry THF under a nitrogen atmosphere and cooled to -75°C.
-
Addition of Anisole: A solution of 3,4-difluoroanisole (46.8 g, 325 mmol) in 100 mL of anhydrous THF is added dropwise to the LDA solution, maintaining the temperature at -75°C. The mixture is stirred for 1 hour.
-
Formylation: Dry N,N-dimethylformamide (DMF) (27.6 mL, 358 mmol) is added dropwise, and stirring continues for 10 minutes at -70°C.
-
Quenching and Extraction: The reaction is quenched by adding acetic acid (30 mL) and water (400 mL), allowing the mixture to warm to 10°C. The product is extracted with diethyl ether (2 x 300 mL).
-
Washing: The combined organic layers are washed sequentially with water (250 mL), 0.2 N aqueous HCl (400 mL), and brine (2 x 250 mL).
-
Isolation: The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting oil is crystallized and purified by recrystallization from an ether/petroleum ether mixture to yield the aldehyde intermediate.
Step 2: Oxidation to this compound
This is a generalized protocol for the oxidation of an aryl aldehyde to a carboxylic acid.
-
Dissolution: The 2,3-Difluoro-6-methoxybenzaldehyde intermediate is dissolved in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Oxidation: An oxidizing agent (e.g., potassium permanganate solution or Jones reagent) is added portion-wise at a controlled temperature (typically 0-10°C) until a persistent color change indicates the reaction is complete.
-
Workup: The reaction mixture is quenched (e.g., with sodium bisulfite for permanganate). The resulting solid (manganese dioxide) is removed by filtration.
-
Acidification and Isolation: The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid product. The solid is collected by filtration, washed with cold water, and dried.
-
Purification: The crude acid is purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.
Purity Determination by Aqueous Acid-Base Titration
This method quantifies the acidic content of the sample, providing a measure of purity.[1][2]
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, such as a mixture of ethanol and water, to ensure complete dissolution.
-
Titration Setup: Use a calibrated burette filled with a standardized solution of sodium hydroxide (NaOH, ~0.1 N). Add a few drops of a suitable indicator (e.g., phenolphthalein) to the sample solution.
-
Titration: Titrate the sample solution with the NaOH solution with constant stirring until the endpoint is reached, indicated by a persistent color change of the indicator.
-
Calculation: The purity is calculated based on the volume of titrant used, its concentration, the sample weight, and the molecular weight of the acid (188.13 g/mol ).
Melting Point Determination
The melting point provides a quick indication of purity. A sharp melting range close to the literature value suggests high purity.[1][3]
-
Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube.
-
Measurement: The capillary tube is placed in a melting point apparatus.
-
Heating: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.
Safety and Handling
Based on available safety data, this compound should be handled with appropriate precautions.
-
Hazard Statements:
-
Recommended Precautions:
-
Work in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
The logical relationship for handling this chemical based on its hazard profile is outlined below.
Caption: Hazard-Based Safe Handling Protocol Logic.
References
- 1. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. PubChemLite - this compound (C8H6F2O3) [pubchemlite.lcsb.uni.lu]
- 5. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Molecular Structure and Conformation of 2,3-Difluoro-6-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 2,3-Difluoro-6-methoxybenzoic acid. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from computational and experimental studies of structurally related ortho-substituted benzoic acids to predict its behavior. The interplay of steric hindrance and intramolecular hydrogen bonding, dictated by the ortho fluoro and methoxy substituents, is explored as the primary determinant of its three-dimensional structure. This document outlines the probable low-energy conformations and discusses the underlying principles governing its structural characteristics, offering valuable insights for researchers in medicinal chemistry and materials science.
Introduction
This compound is a polysubstituted aromatic carboxylic acid with potential applications in pharmaceutical and materials science research. The spatial arrangement of its functional groups—a carboxylic acid, a methoxy group, and two fluorine atoms on a benzene ring—is critical to its chemical reactivity, physical properties, and biological activity. The substitution pattern, particularly the presence of substituents at the ortho positions (2- and 6-) relative to the carboxylic acid, introduces significant steric and electronic effects that govern the molecule's conformation. This phenomenon, broadly known as the "ortho effect," can lead to unique molecular shapes and reactivities compared to their meta and para isomers.[1][2]
Understanding the three-dimensional structure and conformational dynamics of this compound is therefore essential for predicting its interactions with biological targets and for designing novel molecules with desired properties. This guide will delve into the factors that influence its structure, based on established principles from studies of analogous compounds.
Predicted Molecular Structure and Conformation
The conformation of this compound is primarily determined by the rotational freedom around two key single bonds: the C1-C(arboxylic) bond and the C6-O(methoxy) bond. The orientation of the carboxylic acid and methoxy groups is influenced by a delicate balance of steric repulsion and potential intramolecular hydrogen bonding.
Influence of ortho Substituents
The fluorine atom at the 2-position and the methoxy group at the 6-position create a crowded environment around the carboxylic acid group. This steric hindrance is expected to force the carboxylic acid group to twist out of the plane of the benzene ring.[1][3] In contrast, unsubstitued benzoic acid is largely planar, allowing for resonance stabilization between the carboxyl group and the aromatic ring. For 2,6-disubstituted benzoic acids, this co-planarity is often disrupted. For instance, in 2,6-difluorobenzoic acid, the dihedral angle between the benzene ring and the carboxylate group has been observed to be 33.70 (14)°.[4]
Intramolecular Hydrogen Bonding
A significant conformational determinant in ortho-methoxybenzoic acids is the potential for an intramolecular hydrogen bond between the hydrogen of the carboxylic acid and the oxygen of the methoxy group.[5][6] This interaction can stabilize a conformation where these two groups are in proximity.
Probable Conformers
Based on the interplay of these effects, several low-energy conformers for this compound can be postulated. The relative energies of these conformers would depend on the energetic cost of steric repulsion versus the energetic gain from intramolecular hydrogen bonding and resonance effects.
A diagram illustrating the key rotational degrees of freedom and potential intramolecular interactions is presented below.
Caption: Factors influencing the conformation of this compound.
The two primary rotational isomers of the carboxylic acid group are the syn and anti conformations, referring to the orientation of the acidic proton relative to the carbonyl oxygen. Due to steric clashes, the anti conformer is generally higher in energy for ortho-substituted benzoic acids. Within the more stable syn conformer, rotation around the C-C bond connecting the carboxyl group to the ring leads to different spatial arrangements.
A simplified representation of the likely conformational equilibrium is shown below.
Caption: Simplified equilibrium between two possible twisted conformers.
Data Presentation
As no specific experimental or computational data for this compound has been reported in the literature, a table of quantitative data cannot be provided. However, for context, typical bond lengths and angles for similar fragments from computational studies of related molecules are provided below. These values should be considered as approximations.
Table 1: Estimated Geometric Parameters for this compound (based on analogous compounds)
| Parameter | Expected Value Range |
| Bond Lengths (Å) | |
| C-C (aromatic) | 1.38 - 1.40 |
| C-COOH | 1.48 - 1.51 |
| C=O | ~1.21 |
| C-OH | ~1.34 |
| C-F | 1.33 - 1.36 |
| C-OCH3 | 1.36 - 1.38 |
| O-CH3 | ~1.43 |
| **Bond Angles (°) ** | |
| C-C-C (aromatic) | 118 - 122 |
| C-C-COOH | 118 - 122 |
| O=C-OH | ~123 |
| C-O-CH3 | 117 - 119 |
| Dihedral Angles (°) | |
| C-C-C=O | Likely non-planar (e.g., 20-40°) |
| C-C-O-H (syn) | ~0 |
Note: These are generalized values and the actual parameters for this compound may vary.
Experimental and Computational Protocols
While specific protocols for this compound are not available, a standard workflow for characterizing the molecular structure and conformation of a new substituted benzoic acid would involve the following methodologies.
Synthesis and Crystallization
A potential synthetic route to the title compound could start from 3,4-difluoroanisole, which can be lithiated and then carboxylated. A procedure for a similar compound, 2,3-difluoro-6-methoxybenzaldehyde, involves the reaction of 3,4-difluoroanisole with lithium diisopropylamide followed by N,N-dimethylformamide.[7] A similar approach using a carboxylating agent could yield the desired benzoic acid.
Caption: A generalized workflow for synthesis and structural analysis.
X-ray Crystallography
The definitive method for determining the solid-state structure is single-crystal X-ray diffraction. This would provide precise bond lengths, bond angles, and dihedral angles, as well as information about intermolecular interactions in the crystal lattice.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 19F NMR, would be crucial for confirming the chemical structure. Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy could provide insights into the through-space proximity of protons, helping to deduce the preferred conformation in solution.
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool for predicting the gas-phase and solution-phase structures and energetics of different conformers. A typical computational workflow would be:
-
Conformational Search: A systematic or stochastic search to identify all possible low-energy conformers.
-
Geometry Optimization: Optimization of the geometry of each conformer using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: To confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data.
-
Relative Energy Calculation: To determine the relative stability of the different conformers.
-
Potential Energy Surface Scan: To map the energy landscape for rotation around key bonds and determine rotational barriers.
Conclusion
While direct experimental or computational data on the molecular structure and conformation of this compound is currently unavailable, a detailed qualitative understanding can be derived from the principles governing ortho-substituted benzoic acids. The conformation is expected to be a compromise between the steric repulsion of the ortho substituents, which favors a non-planar arrangement of the carboxylic acid group, and the potential for a stabilizing intramolecular hydrogen bond between the methoxy and carboxylic acid groups. Further experimental work, particularly X-ray crystallography and NMR spectroscopy, combined with DFT calculations, is necessary to provide a definitive quantitative description of its molecular structure. This guide provides a foundational understanding for researchers working with this and related molecules.
References
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. The Ortho Effect of benzoic acids [mail.almerja.com]
- 3. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties [mdpi.com]
- 4. 2,6-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Technical Guide to the Spectroscopic Analysis of 2,3-Difluoro-6-methoxybenzoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest search, publicly accessible, experimentally-derived FTIR and Raman spectroscopic data for 2,3-Difluoro-6-methoxybenzoic acid are not available. This guide therefore provides detailed, generalized experimental protocols for the acquisition of such data and presents an analysis based on expected vibrational modes derived from analogous compounds and established spectroscopic principles.
Introduction
This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a benzene ring with fluoro, methoxy, and carboxylic acid functional groups, suggests a rich vibrational spectrum that can be effectively characterized by Fourier-Transform Infrared (FTIR) and Raman spectroscopy. These techniques are cornerstones in the structural elucidation and quality control of organic compounds, providing a molecular fingerprint based on the vibrational modes of chemical bonds.
This document outlines the standard methodologies for acquiring FTIR and Raman spectra for a solid compound like this compound and provides a table of expected characteristic vibrational frequencies.
Experimental Protocols
The following sections describe standard procedures for obtaining high-quality FTIR and Raman spectra from a solid organic sample.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations such as stretching and bending.
Methodology 1: Attenuated Total Reflectance (ATR)
ATR is a common and convenient method for solid samples that requires minimal preparation.
-
Instrument Setup: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal) is used. A background spectrum of the clean, empty ATR crystal is collected to subtract atmospheric and instrumental interferences.
-
Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.
-
Data Acquisition: A pressure clamp is applied to ensure firm and uniform contact between the sample and the crystal. The infrared spectrum is then recorded, typically in the range of 4000–400 cm⁻¹. Multiple scans (e.g., 32-64) are averaged to improve the signal-to-noise ratio.
-
Cleaning: After analysis, the sample is removed, and the crystal is cleaned thoroughly with a suitable solvent (e.g., ethanol or isopropanol) and a soft tissue.
Methodology 2: Potassium Bromide (KBr) Pellet
This traditional transmission method involves dispersing the sample in a solid matrix that is transparent to infrared radiation.
-
Sample Preparation: Approximately 1-2 mg of the compound is finely ground with about 100-200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle.[1]
-
Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure using a hydraulic press to form a thin, transparent or translucent pellet.[1]
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum (of air) is taken. The sample spectrum is then recorded over the 4000–400 cm⁻¹ range.
-
Post-Analysis: The pellet is removed and discarded.
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementing FTIR analysis. It is particularly sensitive to non-polar bonds.
-
Instrument Setup: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) is used. The instrument is calibrated using a standard material like silicon.
-
Sample Preparation: A small amount of the solid sample is placed in a suitable holder, such as a glass capillary tube or a well on a microscope slide.[2]
-
Data Acquisition: The laser is focused on the sample. The scattered light is collected and directed to the spectrometer. The spectrum is recorded as Raman shift in wavenumbers (cm⁻¹). The acquisition time and laser power are optimized to obtain a good signal without causing sample degradation or fluorescence.
-
Data Processing: The obtained spectrum may require baseline correction to remove fluorescence background and cosmic ray removal.
Predicted Spectroscopic Data
While experimental data is unavailable, the characteristic vibrational frequencies for this compound can be predicted based on the known frequencies of its constituent functional groups. These are summarized below.
Expected FTIR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Mode | Intensity | Notes |
| 3300–2500 | O-H stretch (Carboxylic Acid) | Strong, Broad | The broadness is due to intermolecular hydrogen bonding.[3] |
| 3100–3000 | C-H stretch (Aromatic) | Medium-Weak | Characteristic of C-H bonds on the benzene ring.[4] |
| 2980–2850 | C-H stretch (Methoxy) | Medium | Asymmetric and symmetric stretching of the -OCH₃ group. |
| 1720–1680 | C=O stretch (Carboxylic Acid) | Strong, Sharp | A very prominent peak, characteristic of the carbonyl group in a carboxylic acid dimer.[3] |
| 1620–1580 | C=C stretch (Aromatic Ring) | Medium-Variable | Vibrations of the benzene ring skeleton. |
| 1480–1440 | C=C stretch (Aromatic Ring) | Medium-Variable | Vibrations of the benzene ring skeleton. |
| 1300–1200 | C-O stretch (Carboxylic Acid/Methoxy) | Strong | Coupling of C-O stretching and O-H in-plane bending. |
| 1250–1000 | C-F stretch | Strong | The exact position depends on the substitution pattern. |
| ~920 | O-H bend (Out-of-Plane) | Medium, Broad | Characteristic of hydrogen-bonded carboxylic acid dimers. |
Expected Raman Shifts
| Raman Shift (cm⁻¹) | Vibration Mode | Intensity | Notes |
| 3100–3050 | C-H stretch (Aromatic) | Medium | |
| 1620–1580 | C=C stretch (Aromatic Ring) | Strong | Aromatic ring vibrations are often strong in Raman spectra.[5] |
| ~1000 | Ring Breathing Mode (Aromatic) | Strong | A characteristic symmetric vibration of the substituted benzene ring.[6] |
| 1300–1200 | C-O stretch (Methoxy) | Medium | |
| 800-600 | C-F Bending/Ring Deformations | Medium | |
| < 600 | Lattice Vibrations | Variable | Low-frequency modes related to the crystal structure. |
Workflow for Spectroscopic Analysis
The logical workflow for the complete spectroscopic characterization of a compound like this compound is illustrated below. This process ensures data integrity, from initial sample handling to final structural confirmation.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. plus.ac.at [plus.ac.at]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. eng.uc.edu [eng.uc.edu]
- 5. researchgate.net [researchgate.net]
- 6. s-a-s.org [s-a-s.org]
Solubility Profile of 2,3-Difluoro-6-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 2,3-Difluoro-6-methoxybenzoic acid in common organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide focuses on qualitative solubility predictions based on the behavior of structurally similar compounds and outlines comprehensive experimental protocols for precise solubility determination.
Predicted Solubility Profile
Carboxylic acids, as a class, are generally soluble in less polar organic solvents such as ethers, alcohols, and benzene.[1] Their solubility in aqueous solutions tends to decrease with an increase in the length of the carbon chain.[2][3][4] For substituted benzoic acids, solubility is influenced by the nature and position of the substituents. For example, benzoic acid is readily soluble in organic solvents like benzene, carbon tetrachloride, acetone, and alcohols.[5] Another substituted benzoic acid, 2-Fluoro-5-formylbenzoic acid, demonstrates good solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF), with limited solubility in non-polar solvents like hexane and toluene.[6]
Based on these trends, this compound is expected to exhibit good solubility in a range of common organic solvents. A summary of the predicted qualitative solubility is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | The carboxylic acid group can form hydrogen bonds with the hydroxyl group of alcohols. |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The polarity of ketones is suitable for dissolving polar organic acids. |
| Esters | Ethyl Acetate | Soluble | Esters are effective solvents for many organic compounds, including carboxylic acids. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers can solvate the benzoic acid derivative through dipole-dipole interactions. |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents are capable of dissolving a wide range of organic compounds. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderately Soluble to Soluble | The aromatic ring of the benzoic acid derivative interacts favorably with aromatic solvents. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents are highly polar and are excellent solvents for a wide variety of organic compounds. |
| Non-polar Solvents | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The significant difference in polarity between the compound and these solvents limits solubility. |
| Water | Sparingly Soluble | While the carboxylic acid group can hydrogen bond with water, the overall organic structure limits aqueous solubility. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods are essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.
Isothermal Shake-Flask Method
This method involves equilibrating an excess amount of the solid compound in the solvent of interest at a constant temperature until the solution is saturated.
Materials:
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles.
-
-
Quantification:
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination.
References
- 1. medical.mu.edu.iq [medical.mu.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
Technical Guide: Physicochemical Properties of 2,3-Difluoro-6-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting point of 2,3-Difluoro-6-methoxybenzoic acid, a key physical property for its characterization and application in research and development. Due to the absence of a reported boiling point in publicly available data, this document also outlines the standard experimental protocol for its determination, should it be required.
Core Physicochemical Data
| Property | Value | Source |
| Melting Point | 123.5-129.5 °C | [1][2] |
| 126-129 °C | [3] | |
| Boiling Point | Not Reported |
Experimental Protocols
While specific experimental details for the determination of the melting and boiling points of this compound are not published, the following standard methodologies are widely accepted for organic compounds.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A narrow melting point range is often indicative of a high degree of purity.[4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.[5][6]
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[5][6]
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.[4]
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) as the temperature approaches the expected melting point.[4]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the initial melting point, and the temperature at which the entire sample becomes liquid is the final melting point. This range is reported as the melting point.
Boiling Point Determination (Distillation Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7][8] This method is suitable for determining the boiling point of a liquid organic compound.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Apparatus Assembly: A simple distillation apparatus is assembled. The liquid sample (a minimum of 5 mL is recommended) and a few boiling chips are placed in the distillation flask.[7]
-
Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.
-
Temperature Reading: The temperature is monitored, and the stable temperature reading during the distillation of the bulk of the liquid is recorded as the boiling point.[7]
-
Pressure Correction: The atmospheric pressure should be recorded, as the boiling point is dependent on pressure.
Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of a melting point.
Caption: A flowchart of the experimental workflow for determining the melting point of a solid.
References
- 1. This compound, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. medpharma12.com [medpharma12.com]
- 6. byjus.com [byjus.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
Synthesis of "2,3-Difluoro-6-methoxybenzoic acid" precursor "2,3-Difluoro-6-methoxybenzaldehyde"
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2,3-Difluoro-6-methoxybenzaldehyde, a key precursor for the synthesis of 2,3-Difluoro-6-methoxybenzoic acid and other valuable pharmaceutical intermediates. This document provides a comprehensive overview of a widely utilized synthetic route, including detailed experimental protocols, quantitative data, and a visual representation of the chemical transformation.
Introduction
2,3-Difluoro-6-methoxybenzaldehyde is a crucial building block in medicinal chemistry and drug development. Its structural features, including the presence of fluorine atoms and a methoxy group, can significantly influence the pharmacokinetic and pharmacodynamic properties of target molecules. The aldehyde functional group serves as a versatile handle for further chemical modifications, making this compound an important starting material for the synthesis of a wide range of biologically active compounds. This guide focuses on a high-yield, well-documented synthetic pathway for its preparation.
Synthetic Pathway Overview
The synthesis of 2,3-Difluoro-6-methoxybenzaldehyde is commonly achieved through the ortho-formylation of 3,4-difluoroanisole. This process involves a directed ortho-metalation (DoM) reaction using a strong lithium amide base, followed by quenching with an electrophilic formylating agent.
Reaction Scheme
An In-depth Technical Guide to 2,3-Difluoro-6-methoxybenzoic Acid Derivatives and Analogs for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzoic acids are a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Among these, 2,3-Difluoro-6-methoxybenzoic acid and its derivatives represent a promising class of compounds with significant potential in drug discovery. The strategic incorporation of fluorine atoms and a methoxy group onto the benzoic acid core profoundly influences the molecule's physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and structure-activity relationships of this compound derivatives and analogs. Detailed experimental protocols and diagrammatic representations of synthetic pathways are included to facilitate further research and development in this area.
Core Structure and Physicochemical Properties
This compound is a synthetically derived organic compound. The core structure consists of a benzene ring substituted with a carboxylic acid group, two fluorine atoms at positions 2 and 3, and a methoxy group at position 6.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆F₂O₃ | [1] |
| Molecular Weight | 188.13 g/mol | [1] |
| CAS Number | 773873-26-0 | [1] |
| Appearance | White to pale cream crystals or powder | |
| Melting Point | 123.5-129.5 °C | |
| SMILES | COC1=C(C(=C(C=C1)F)F)C(=O)O | [2] |
| InChIKey | MMTKYWQMCSZCGW-UHFFFAOYSA-N | [2] |
Synthesis of the Core Moiety and Its Precursor
The synthesis of this compound typically proceeds through the oxidation of its aldehyde precursor, 2,3-difluoro-6-methoxybenzaldehyde.
Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde
A common and efficient method for the synthesis of 2,3-difluoro-6-methoxybenzaldehyde involves the ortho-lithiation of 3,4-difluoroanisole followed by formylation.
Experimental Protocol: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde [3]
-
Materials:
-
3,4-Difluoroanisole
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (if using LDA)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Petroleum ether
-
-
Procedure:
-
Under an inert nitrogen atmosphere, a solution of diisopropylamine in anhydrous THF is cooled to -75 °C.
-
An equimolar amount of n-butyllithium is added dropwise to generate lithium diisopropylamide (LDA) in situ. The mixture is stirred for 30 minutes at this temperature.
-
A solution of 3,4-difluoroanisole in anhydrous THF is added slowly to the LDA solution, maintaining the temperature at -75 °C. The reaction mixture is stirred for 1 hour.[3]
-
Dry N,N-dimethylformamide (DMF) is then added dropwise, and the mixture is stirred for an additional 10 minutes at -70 °C.[3]
-
The reaction is quenched by the addition of acetic acid and then water, allowing the temperature to warm to 10 °C.
-
The product is extracted with diethyl ether. The combined organic layers are washed sequentially with water, dilute hydrochloric acid, and brine.[3]
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product as an oil, which may crystallize upon standing.[3]
-
Purification is achieved by recrystallization from a mixture of diethyl ether and petroleum ether to afford 2,3-difluoro-6-methoxybenzaldehyde as a solid.[3]
-
Diagram 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde
Caption: Synthetic workflow for 2,3-Difluoro-6-methoxybenzaldehyde.
Oxidation to this compound
The synthesized aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents.
Experimental Protocol: Oxidation of 2,3-Difluoro-6-methoxybenzaldehyde
-
Materials:
-
2,3-Difluoro-6-methoxybenzaldehyde
-
Potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone)
-
Acetone (if using Jones reagent)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure (using Jones Reagent):
-
Dissolve 2,3-difluoro-6-methoxybenzaldehyde in acetone and cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic and the color will change from orange to green/brown.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the excess oxidant by adding a small amount of isopropanol or a saturated solution of sodium bisulfite until the color persists as green.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Further purification can be achieved by recrystallization.
-
Diagram 2: Oxidation to the Core Benzoic Acid
Caption: Oxidation of the aldehyde to the carboxylic acid.
Derivatives and Analogs: Synthesis and Potential Applications
The carboxylic acid group of this compound serves as a versatile handle for the synthesis of a wide array of derivatives, including amides and esters. These derivatives are of significant interest in drug discovery due to the prevalence of amide and ester functionalities in biologically active molecules.
Amide Derivatives
Amide bond formation is a fundamental transformation in medicinal chemistry. Amides of this compound can be synthesized by reacting the carboxylic acid with a variety of primary and secondary amines using standard peptide coupling reagents.
Experimental Protocol: General Amide Synthesis
-
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM or DMF.
-
Add the coupling agent (e.g., 1.1 equivalents of HATU) and the base (e.g., 2.0 equivalents of DIPEA).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the desired amine (1.0 equivalent).
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Diagram 3: General Amide Synthesis Workflow
Caption: Workflow for the synthesis of amide derivatives.
Ester Derivatives
Esterification of this compound can be achieved through various methods, including Fischer esterification with an alcohol under acidic conditions.
Experimental Protocol: General Ester Synthesis (Fischer Esterification)
-
Materials:
-
This compound
-
Desired alcohol (R-OH)
-
Concentrated sulfuric acid (catalytic amount)
-
Anhydrous solvent (e.g., Toluene)
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound in an excess of the desired alcohol or in an inert solvent like toluene with a slight excess of the alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the ester with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.
-
Purify by column chromatography or distillation.
-
Potential Therapeutic Applications and Structure-Activity Relationships (SAR)
While specific biological data for derivatives of this compound are not extensively reported in publicly available literature, the broader class of fluorinated benzoic acids has shown significant promise in various therapeutic areas. The unique electronic properties conferred by the fluorine and methoxy substituents suggest that these compounds could be potent and selective modulators of various biological targets.
Potential as Enzyme Inhibitors
The electron-withdrawing nature of the fluorine atoms can influence the pKa of the carboxylic acid and enhance interactions with enzyme active sites.
-
Kinase Inhibition: Many kinase inhibitors incorporate a hinge-binding motif, often involving a substituted aromatic ring. The fluoro and methoxy groups can be tailored to optimize interactions within the ATP-binding pocket of various kinases.
-
Phosphatase Inhibition: Fluorinated benzoic acid derivatives have been explored as inhibitors of protein tyrosine phosphatases (PTPs), such as PTP-MEG2, which are implicated in metabolic disorders like type 2 diabetes.
Anti-inflammatory and Anti-cancer Potential
Substituted benzoic acids have been investigated for their anti-inflammatory and anti-cancer properties. The modulation of inflammatory pathways and the inhibition of cancer cell proliferation are key areas of interest. Patents suggest the use of benzoic acid derivatives in treating cancer, potentially by targeting DNA repair pathways or acting as agonists of xenobiotic receptors.[4]
Diagram 4: Hypothetical Signaling Pathway Modulation
Caption: Potential inhibition of a kinase signaling pathway.
Future Directions
The scaffold of this compound presents a fertile ground for further exploration in medicinal chemistry. Future research should focus on:
-
Synthesis of diverse libraries: Creating a broad range of amide and ester derivatives with various substituents to explore the structure-activity relationship in detail.
-
Screening against a panel of therapeutic targets: Evaluating the synthesized compounds against kinases, phosphatases, and other enzymes implicated in cancer and inflammatory diseases.
-
In-depth biological characterization: For promising hits, conducting detailed in vitro and in vivo studies to elucidate their mechanism of action and assess their therapeutic potential.
-
Optimization of pharmacokinetic properties: Modifying the lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
Conclusion
This compound is a valuable building block for the development of novel therapeutic agents. Its unique substitution pattern offers opportunities to fine-tune the pharmacological properties of its derivatives. The synthetic routes outlined in this guide provide a practical framework for accessing a variety of analogs. While further research is needed to fully elucidate the biological activities of this class of compounds, the existing knowledge on related fluorinated benzoic acids suggests a high potential for the discovery of new and effective drugs for a range of diseases. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of medicinal chemistry through the exploration of this promising chemical scaffold.
References
- 1. US6787161B2 - Anti-cancer compounds - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. US8198328B2 - Treatment of cancer using benzoic acid derivatives - Google Patents [patents.google.com]
Review of literature on polysubstituted benzoic acids
An In-depth Technical Guide on Polysubstituted Benzoic Acids for Researchers, Scientists, and Drug Development Professionals
Introduction
Polysubstituted benzoic acids are a class of organic compounds that feature a benzene ring attached to a carboxyl group and multiple other substituents. This versatile scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active molecules.[1][2] The nature, number, and position of the substituents on the benzoic acid core profoundly influence the molecule's physicochemical properties and its interactions with biological targets.[1][3] This guide provides a comprehensive review of the literature on polysubstituted benzoic acids, covering their synthesis, characterization, and diverse biological applications, with a focus on their therapeutic potential.
Synthesis of Polysubstituted Benzoic Acids
The synthesis of polysubstituted benzoic acids can be achieved through various chemical transformations. Common strategies include the oxidation of substituted toluenes, electrophilic aromatic substitution on benzoic acid itself, and functional group interconversions.[2][4][5]
Key Synthetic Methodologies:
-
Oxidation of Toluene Derivatives: The liquid-phase oxidation of substituted toluenes using catalysts like cobalt or manganese naphthenates is a major industrial method for producing benzoic acids.[5][6]
-
Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of alkyl and acyl groups onto the aromatic ring, which can be followed by oxidation of the alkyl group to a carboxylic acid.[7]
-
Nitration and Halogenation: The introduction of nitro and halogen groups can be achieved through electrophilic aromatic substitution. The nitro group can subsequently be reduced to an amino group, providing a versatile handle for further functionalization.[8]
-
Hydrolysis of Nitriles and Amides: Substituted benzonitriles and benzamides can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acids.[2]
-
Grignard Reaction: The carboxylation of a Grignard reagent formed from a substituted bromobenzene is a convenient laboratory-scale synthesis.[2]
Spectroscopic Characterization
The structural elucidation of polysubstituted benzoic acids relies heavily on various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the characteristic carbonyl (C=O) stretching vibration of the carboxylic acid group, typically found in the region of 1680-1710 cm⁻¹. The O-H stretch of the carboxyl group appears as a broad band between 2500 and 3300 cm⁻¹. The substitution pattern on the benzene ring can also be inferred from the out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ region.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information about the chemical environment of the protons on the aromatic ring and the substituents. The acidic proton of the carboxyl group is typically observed as a broad singlet at a downfield chemical shift (δ 10-13 ppm). ¹³C NMR spectroscopy is useful for identifying the carbon signals of the carboxyl group (δ 165-185 ppm) and the aromatic carbons.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is a powerful tool for determining the elemental composition of polysubstituted benzoic acids. Fragmentation patterns observed in tandem mass spectrometry can help in identifying the positions of the substituents.[11]
-
Raman Spectroscopy: Raman spectroscopy, often coupled with density functional theory (DFT) calculations, can provide insights into the vibrational modes and the influence of non-bonded interactions, such as hydrogen bonding, in the crystalline state.[3]
Biological Activities and Therapeutic Potential
Polysubstituted benzoic acids exhibit a remarkable diversity of biological activities, making them attractive scaffolds for drug discovery.
Table 1: Summary of Biological Activities of Polysubstituted Benzoic Acids
| Biological Activity | Target/Mechanism of Action | Example Compound(s) | Reference(s) |
| Anticancer | Inhibition of tyrosine kinase domains, Histone Deacetylase (HDAC) inhibition, induction of apoptosis. | Substituted thiocyanate benzoic acids, 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid. | [12][13][14] |
| Antimicrobial | Disruption of microbial cell membranes, inhibition of essential enzymes. The activity often increases with the lipophilicity of the substituents. | p-hydroxybenzoic acid and its esters (parabens), Orsellinic acid. | [15] |
| Anti-inflammatory | Neutralization of venom-induced inflammation. | 2-hydroxy-4-methoxy benzoic acid. | [2] |
| Antiviral | The ester derivatives often show higher activity than the corresponding acids. | Propyl gallate. | [15] |
| Enzyme Inhibition | Competitive inhibition of protein phosphatases like Slingshot (SSH). | (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid (D3). | [16] |
| Proteostasis Modulation | Activation of the ubiquitin-proteasome (UPP) and autophagy-lysosome pathways (ALP). | 3-chloro-4-methoxybenzoic acid. | [17] |
| Antitubercular | Prodrugs that are activated within mycobacteria. Activity is influenced by the pKa of the acid. | Esters of substituted benzoates, particularly 3,5-dinitrobenzoates. | [18] |
Experimental Protocols
General Synthesis of a Polysubstituted Benzoic Acid Derivative (Example: 2-chloro-4-fluoro-5-nitrobenzoic acid)
This protocol is adapted from a patented procedure.[8]
-
Nitration of 2-chloro-4-fluorobenzotrichloride:
-
A mixture of sulfuric acid and nitric acid is prepared and cooled to 0-10°C.
-
2-chloro-4-fluorobenzotrichloride is added portionwise while maintaining the temperature.
-
The reaction is stirred for an additional 2 hours.
-
The reaction mixture is poured into an ice/water mixture, leading to the precipitation of a white solid.
-
The solid is extracted with dichloromethane.
-
The organic phase is washed with sodium bicarbonate solution, dried over magnesium sulfate, filtered, and the solvent is evaporated to yield 2-chloro-4-fluoro-5-nitrobenzotrichloride.
-
-
Hydrolysis to the Benzoic Acid:
-
The purified 2-chloro-4-fluoro-5-nitrobenzotrichloride is heated to 100-110°C.
-
The reaction progress is monitored for the formation of a white solid product over approximately 3 hours.
-
The reaction mixture is cooled to about 50°C and diluted with water.
-
The product is extracted with ethyl acetate.
-
The organic phase is washed with water.
-
Evaporation of the solvent yields the final product, 2-chloro-4-fluoro-5-nitrobenzoic acid, as a white solid.
-
General Procedure for Spectroscopic Analysis
This protocol is based on common analytical practices described in the literature.[3][9]
-
Sample Preparation:
-
For FTIR spectroscopy , a small amount of the solid sample is mixed with KBr powder and pressed into a pellet.
-
For NMR spectroscopy , the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
For Mass Spectrometry , the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) for infusion or injection into the instrument.
-
-
Data Acquisition:
-
FTIR spectra are typically recorded over the range of 4000-400 cm⁻¹.
-
¹H and ¹³C NMR spectra are acquired on a spectrometer of appropriate field strength (e.g., 400 or 500 MHz for ¹H).
-
High-resolution mass spectra are obtained using techniques such as electrospray ionization (ESI).
-
-
Data Analysis:
-
The acquired spectra are analyzed to identify characteristic peaks and chemical shifts corresponding to the functional groups and the overall structure of the molecule.
-
Signaling Pathways and Experimental Workflows
Slingshot Phosphatase Signaling Pathway in Cytoskeleton Dynamics
Polysubstituted benzoic acid derivatives have been identified as inhibitors of the Slingshot (SSH) family of protein phosphatases.[16] SSH plays a crucial role in regulating cytoskeleton dynamics by dephosphorylating and activating cofilin, an actin-depolymerizing factor. Inhibition of SSH can therefore impact cell migration.[16]
Caption: Inhibition of the Slingshot (SSH) signaling pathway by a polysubstituted benzoic acid derivative.
Experimental Workflow for Screening Anticancer Activity
The evaluation of novel polysubstituted benzoic acid derivatives for anticancer activity typically follows a standardized workflow, starting with in vitro assays and potentially progressing to in vivo studies.
Caption: A typical experimental workflow for the evaluation of anticancer properties of novel compounds.
Polysubstituted benzoic acids represent a privileged scaffold in medicinal chemistry, with a broad spectrum of biological activities. The continuous development of novel synthetic methodologies and a deeper understanding of their structure-activity relationships are crucial for unlocking their full therapeutic potential. This guide has provided an overview of the key aspects of polysubstituted benzoic acid research, from their synthesis and characterization to their biological evaluation, to aid researchers and professionals in the field of drug development. The insights and protocols presented herein are intended to serve as a valuable resource for the design and discovery of next-generation therapeutics based on this versatile chemical motif.
References
- 1. benchchem.com [benchchem.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. ias.ac.in [ias.ac.in]
- 4. CN104447271A - Method for synthesizing benzoic acid through alcohol catalysis under condition of illumination - Google Patents [patents.google.com]
- 5. Preparation and Synthesis Method of Benzoic Acid_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. CN101142168B - Method for preparing benzoic acid derivatives through novel synthetic intermediates - Google Patents [patents.google.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. scribd.com [scribd.com]
- 11. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. preprints.org [preprints.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3-Difluoro-6-methoxybenzoic acid: Safety, Handling, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and scientific applications of 2,3-Difluoro-6-methoxybenzoic acid. This fluorinated aromatic carboxylic acid is a key building block in medicinal chemistry, particularly in the development of targeted cancer therapies. This document outlines its chemical properties, safety protocols, and its role in the synthesis of potent inhibitors of the MLL-menin interaction, a critical target in acute myeloid leukemia.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 773873-26-0 |
| Molecular Formula | C₈H₆F₂O₃ |
| Molecular Weight | 188.13 g/mol |
| Purity | Typically ≥97% or ≥98% |
| Storage Conditions | Room temperature, in a cool, dry place |
Safety and Handling
General Safety Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Emergency Procedures:
| Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions.
Spill and Leakage Procedures:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Do not let product enter drains.
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Role in Drug Development: MLL-Menin Interaction Inhibitors
This compound is a crucial starting material in the synthesis of small molecule inhibitors targeting the protein-protein interaction between Mixed Lineage Leukemia (MLL) and Menin.[1][2] This interaction is a key driver in certain types of acute leukemia, particularly those with MLL gene rearrangements.[1][2]
The MLL-menin complex is essential for the expression of oncogenic genes, such as HOXA9 and MEIS1, which block hematopoietic differentiation and promote leukemic cell proliferation.[3][4] Inhibitors synthesized from this compound are designed to disrupt this interaction, leading to the downregulation of these target genes and inducing differentiation of leukemic cells.[4]
Below is a diagram illustrating the MLL-menin signaling pathway and the therapeutic intervention point.
Caption: MLL-Menin signaling pathway and the point of therapeutic intervention.
Experimental Protocols
While specific, detailed protocols for the synthesis and analysis of this compound are not widely published, a general synthetic approach and a protocol for its use in the synthesis of MLL-menin inhibitors are described in the literature.
Synthesis of this compound (General Method)
A common method for the preparation of this compound involves the oxidation of the corresponding aldehyde.
Reaction Scheme:
Experimental Workflow:
Caption: General workflow for the synthesis of this compound.
Synthesis of a Menin-MLL Inhibitor Intermediate
The following protocol is adapted from patent literature and describes the use of this compound in an amide coupling reaction.[5]
Materials:
-
This compound
-
Diisopropylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Dichloromethane (DCM)
-
Water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of this compound (1.0 eq) and diisopropylamine (1.5 eq) in dichloromethane, add HATU (2.4 eq) under ice cooling.
-
Stir the mixture at room temperature for 5 hours.
-
Add water to the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product, which can be further purified by chromatography.
Experimental Workflow for Inhibitor Synthesis:
Caption: Workflow for the synthesis of a Menin-MLL inhibitor intermediate.
Analytical Characterization
The identity and purity of this compound are typically confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
-
Mass Spectrometry (MS): Used to confirm the molecular weight.
This guide provides a foundational understanding of this compound for professionals in the field of drug discovery and development. As with any chemical reagent, it is imperative to consult the most current safety and handling information from the supplier before use.
References
- 1. CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 2. CN103382159A - Venlafaxine hydrochloride preparation method - Google Patents [patents.google.com]
- 3. CN105523904A - Method for preparing 3,4-difluoroanisole - Google Patents [patents.google.com]
- 4. CN105294502A - Synthetic method of N-Boc-1,6-hexamethylene diamine - Google Patents [patents.google.com]
- 5. CN103804300A - The method of synthesizing and refining ionic liquid [E1Mim2][NTf2] - Google Patents [patents.google.com]
In-depth Technical Guide: 2,3-Difluoro-6-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-6-methoxybenzoic acid, a fluorinated aromatic carboxylic acid, represents a chemical scaffold of interest in medicinal chemistry and materials science. Its structural features, including the presence of two fluorine atoms and a methoxy group on the benzoic acid core, suggest potential for unique physicochemical and biological properties. Fluorine substitution is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical identity, physicochemical properties, a proposed synthetic route, and a general workflow for the characterization of such novel compounds.
Chemical Identity and Physicochemical Properties
The fundamental identifiers and physicochemical properties of this compound are summarized below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 773873-26-0 |
| Molecular Formula | C₈H₆F₂O₃ |
| Molecular Weight | 188.13 g/mol |
| Canonical SMILES | COC1=C(C(=C(C=C1)F)F)C(=O)O |
| InChI | InChI=1S/C8H6F2O3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H,11,12) |
| InChIKey | MMTKYWQMCSZCGW-UHFFFAOYSA-N |
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Appearance | White to pale cream crystals or powder | Thermo Scientific Chemicals[1][2] |
| Melting Point | 123.5-129.5 °C | Thermo Scientific Chemicals[2] |
| XlogP (Predicted) | 1.6 | PubChem[3] |
| Monoisotopic Mass | 188.0285 Da | PubChem[3] |
Table 3: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 189.03578 | 131.4 |
| [M+Na]⁺ | 211.01772 | 141.7 |
| [M-H]⁻ | 187.02122 | 132.2 |
| [M+NH₄]⁺ | 206.06232 | 151.0 |
| [M+K]⁺ | 226.99166 | 139.8 |
| Data sourced from PubChem[3] |
Synthesis and Experimental Protocols
Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde (Precursor)
This protocol is adapted from the procedure found on ChemicalBook.
Experimental Protocol:
-
A 2 M solution of lithium diisopropylamide (LDA) in THF/n-heptane (171 mL, 341 mmol) is further diluted with 250 mL of dry tetrahydrofuran (THF) under a nitrogen atmosphere.
-
The solution is cooled to -75 °C.
-
A solution of 3,4-difluoroanisole (46.8 g, 325 mmol) in 100 mL of anhydrous THF is added dropwise to the LDA solution, maintaining the temperature at -75 °C. The mixture is stirred for 1 hour.
-
Dry N,N-dimethylformamide (DMF) (27.6 mL, 358 mmol) is then added dropwise, and stirring is continued for 10 minutes at -70 °C.
-
Upon completion of the reaction, 30 mL of acetic acid and 400 mL of water are added, and the mixture is warmed to 10 °C.
-
The product is extracted with diethyl ether (2 x 300 mL).
-
The combined organic phases are washed sequentially with water (250 mL), 0.2 N aqueous hydrochloric acid (400 mL), and brine (2 x 250 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield a red to orange oil, which crystallizes upon standing.
-
The crude product is purified by recrystallization from ether/petroleum ether (40-60 °C) to afford 2,3-difluoro-6-methoxybenzaldehyde.
Proposed Synthesis of this compound via Pinnick Oxidation
Experimental Protocol:
-
In a flask equipped with a magnetic stirrer, dissolve 2,3-difluoro-6-methoxybenzaldehyde (1 equivalent) in tert-butanol.
-
Add 2-methyl-2-butene (a scavenger, typically 4-5 equivalents).
-
In a separate flask, prepare a solution of sodium chlorite (NaClO₂, ~1.5 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 equivalents) in water.
-
Slowly add the aqueous solution of sodium chlorite and buffer to the solution of the aldehyde at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture with 1 M HCl to a pH of approximately 2-3.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available information regarding the biological activity of this compound or its interaction with any specific signaling pathways. Research into the biological effects of this compound would be a novel area of investigation.
General Experimental Workflow for Compound Characterization
For a newly synthesized compound like this compound, a systematic workflow is essential to determine its structure, purity, and potential biological activity. The following diagram illustrates a general workflow for the characterization of a novel chemical entity.
Caption: General workflow for the characterization of a novel chemical compound.
Conclusion
This compound is a chemical entity with potential for further exploration in various scientific domains. This guide has consolidated the currently available data on its identity and physicochemical properties. While a specific synthetic protocol for this compound is not published, a reliable route has been proposed based on the synthesis of its immediate precursor. A significant knowledge gap exists regarding its biological activity and mechanism of action, presenting an opportunity for future research. The provided general workflow for compound characterization offers a roadmap for the systematic investigation of this and other novel molecules.
References
- 1. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 4. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,3-Difluoro-6-methoxybenzoic Acid from 3,4-difluoroanisole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,3-Difluoro-6-methoxybenzoic acid, a valuable building block in pharmaceutical and materials science research. The synthesis commences from the readily available starting material, 3,4-difluoroanisole, and proceeds via a directed ortho-lithiation followed by carboxylation.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules and functional materials. Its specific substitution pattern, featuring two adjacent fluorine atoms and a methoxy group ortho to the carboxylic acid, imparts unique electronic and conformational properties. The presented synthetic route offers a regioselective and efficient method for its preparation. The core of this synthesis is the directed ortho-metalation (DoM) of 3,4-difluoroanisole. In this reaction, the methoxy group directs the deprotonation to the adjacent ortho position by a strong lithium base, forming a highly reactive aryllithium intermediate.[1] This intermediate is then quenched with carbon dioxide to yield the desired carboxylic acid.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 3,4-Difluoroanisole | C₇H₆F₂O | 144.12 | Colorless liquid | N/A |
| 2,3-Difluoro-6-methoxyphenyllithium | C₈H₅F₂LiO | 150.06 | Not isolated | N/A |
| This compound | C₈H₆F₂O₃ | 188.13 | White to pale cream solid | 123.5-129.5 |
Table 2: Reaction Parameters and Expected Yield
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Directed Ortho-lithiation | 3,4-difluoroanisole, n-Butyllithium (or LDA) | THF | -78 | 1 | >95 (in situ) |
| 2 | Carboxylation | Aryllithium intermediate, Carbon dioxide (dry ice) | THF | -78 to RT | 1-2 | 85-96 |
Note: The yield for the carboxylation step is an estimate based on similar reactions and may vary depending on specific experimental conditions.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Reagents:
-
3,4-Difluoroanisole (99%)
-
n-Butyllithium (2.5 M in hexanes) or Lithium diisopropylamide (LDA) (2.0 M solution)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), 2 M
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath and a cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Protocol:
Step 1: Directed Ortho-lithiation of 3,4-Difluoroanisole
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an inlet for inert gas.
-
Flame-dry the glassware under a stream of inert gas and allow it to cool to room temperature.
-
Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) to the flask.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) to the stirred THF. Alternatively, a solution of lithium diisopropylamide (LDA) can be used.[2]
-
In a separate dry flask, prepare a solution of 3,4-difluoroanisole (1.0 equivalent) in anhydrous THF.
-
Add the 3,4-difluoroanisole solution dropwise to the n-butyllithium solution in the reaction flask via the dropping funnel, ensuring the internal temperature is maintained at or below -75 °C.[2]
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour to ensure the complete formation of the 2,3-difluoro-6-methoxyphenyllithium intermediate.
Step 2: Carboxylation of the Aryllithium Intermediate
-
While the aryllithium solution is stirring, crush dry ice into a fine powder. To minimize water condensation, the milled dry ice can be washed with cold, anhydrous THF under an inert atmosphere.[3]
-
In a separate large flask, place an excess of the crushed, washed dry ice.
-
Slowly transfer the cold aryllithium solution from the reaction flask onto the crushed dry ice via a cannula under a positive pressure of inert gas. This should be done cautiously to control the sublimation of CO₂.
-
Allow the mixture to slowly warm to room temperature, which will allow for the complete sublimation of the excess dry ice.
-
Once the mixture has reached room temperature, quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford the final product as a white to pale cream solid.
Visualizations
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Reaction Signaling Pathway (Conceptual)
Caption: Conceptual pathway of the directed ortho-metalation and carboxylation.
References
Application Notes and Protocols for the Purification of 2,3-Difluoro-6-methoxybenzoic acid by Recrystallization
Abstract
This document provides a detailed protocol for the purification of 2,3-Difluoro-6-methoxybenzoic acid via recrystallization. The procedure is designed for researchers, scientists, and drug development professionals aiming to obtain a high-purity solid form of the target compound. This guide outlines a general procedure based on the principles of recrystallization for aromatic carboxylic acids, suggesting potential solvent systems for effective purification. While specific experimental data for this compound is not publicly available, this protocol offers a robust starting point for optimization.
Introduction
This compound is a substituted benzoic acid derivative of interest in medicinal chemistry and materials science. The purity of such compounds is critical for reliable downstream applications, including biological assays and device fabrication. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. This allows for the dissolution of the compound in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain in the mother liquor.
Data Presentation
| Experiment ID | Solvent System (v/v) | Starting Mass (g) | Recovered Mass (g) | Yield (%) | Purity Before (%) | Purity After (%) | Melting Point (°C) |
| R-01 | Ethanol/Water | - | - | - | - | - | - |
| R-02 | Methanol/Water | - | - | - | - | - | - |
| R-03 | Toluene | - | - | - | - | - | - |
| R-04 | Isopropanol | - | - | - | - | - | - |
Experimental Protocols
This section details a general yet comprehensive protocol for the recrystallization of this compound. The choice of solvent is critical and may require preliminary screening. Based on the properties of similar aromatic carboxylic acids, a mixed solvent system of a polar solvent like ethanol or methanol with water is a promising starting point. Alternatively, a single polar solvent may be effective.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent(s) (e.g., ethanol, methanol, deionized water, toluene, isopropanol)
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with magnetic stirring capabilities
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
-
Melting point apparatus
Procedure:
-
Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into a small test tube.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature. The ideal solvent will show low solubility.
-
Gently heat the test tube. The compound should fully dissolve.
-
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
-
If a single solvent is not ideal, a mixed solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow it to cool.
-
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a magnetic stir bar.
-
Add a small amount of the selected recrystallization solvent.
-
Heat the mixture on a hot plate with stirring.
-
Continue to add the solvent in small portions until the solid completely dissolves at or near the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
-
Decoloration (Optional):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Preheat a second Erlenmeyer flask and a stemless funnel.
-
Place a fluted filter paper in the funnel.
-
Quickly filter the hot solution into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass or loosely with aluminum foil.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Keep the vacuum on to pull air through the crystals and partially dry them.
-
-
Drying:
-
Carefully remove the filter paper with the crystals from the funnel.
-
Place the crystals on a pre-weighed watch glass and dry them in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.
-
-
Characterization:
-
Determine the mass of the purified crystals and calculate the percent recovery.
-
Measure the melting point of the recrystallized product. A sharp melting point close to the literature value is an indication of high purity.
-
Visualization
Experimental Workflow for Recrystallization
Caption: Workflow of the recrystallization procedure.
Logical Relationship for Solvent Selection
Caption: Key factors in selecting a recrystallization solvent.
Application of 2,3-Difluoro-6-methoxybenzoic Acid in Medicinal Chemistry: A Focus on the Synthesis of Nirmatrelvir
Introduction
2,3-Difluoro-6-methoxybenzoic acid is a fluorinated aromatic carboxylic acid that serves as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts distinct physicochemical properties to molecules that incorporate this scaffold. This makes it a valuable starting material for the synthesis of complex pharmaceutical agents. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. This document provides a detailed overview of the application of this compound, with a specific focus on its role in the synthesis of Nirmatrelvir (PF-07321332), the active antiviral agent in PAXLOVID™.
Key Application: Synthesis of a Nirmatrelvir Intermediate
This compound is a key precursor for the synthesis of one of the core fragments of Nirmatrelvir. Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. The synthesis of this complex molecule is a multi-step process involving the coupling of several key intermediates. This compound is utilized in the preparation of the N-trifluoroacetyl-L-tert-leucine fragment of Nirmatrelvir.
Quantitative Data: Biological Activity of Nirmatrelvir
The following table summarizes the in vitro inhibitory activity of Nirmatrelvir against the SARS-CoV-2 main protease (Mpro).
| Compound | Target | Assay | IC50 (nM) | Ki (nM) | Cell-based EC50 (nM) | Cell Line |
| Nirmatrelvir (PF-07321332) | SARS-CoV-2 Mpro | FRET-based enzymatic assay | 19.2 | 3.11 | 62 | dNHBE |
| Nirmatrelvir (PF-07321332) | SARS-CoV-2 Mpro (Wildtype) | Enzymatic Assay | - | 0.933 | - | - |
| Nirmatrelvir (PF-07321332) | SARS-CoV-2 Mpro (Omicron variant, P132H) | Enzymatic Assay | - | 0.635 | - | - |
| Nirmatrelvir (PF-07321332) | SARS-CoV-2 Variants (Alpha, Beta, Delta, Gamma, Omicron) | Cell-based assay | - | - | 7.9 - 10.5 | VeroE6 |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. EC50: Half-maximal effective concentration. dNHBE: differentiated Normal Human Bronchial Epithelial cells. FRET: Förster resonance energy transfer.
Experimental Protocols
Protocol 1: Synthesis of N-(2,3-Difluoro-6-methoxybenzoyl)-L-tert-leucine
This protocol describes a representative amide coupling reaction between this compound and L-tert-leucine methyl ester, a key step in the synthesis of a Nirmatrelvir intermediate.
Materials:
-
This compound
-
L-tert-leucine methyl ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes mixture for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add EDCI (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add L-tert-leucine methyl ester hydrochloride (1.0 eq) and DIPEA (2.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford the desired N-(2,3-Difluoro-6-methoxybenzoyl)-L-tert-leucine methyl ester.
Note: This is a representative protocol. Specific conditions and reagents may vary based on the overall synthetic strategy for Nirmatrelvir.[1][2][3]
Mechanism of Action of Nirmatrelvir
Nirmatrelvir is a peptidometic inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[4][5][6] Mpro is a cysteine protease that is essential for the replication of the virus. It cleaves the viral polyproteins translated from the viral RNA into functional non-structural proteins.[7][8][9] Nirmatrelvir is designed to mimic a peptide substrate of Mpro and covalently binds to the catalytic cysteine residue (Cys145) in the active site of the enzyme.[10][11] This reversible covalent bond formation blocks the activity of Mpro, thereby preventing the processing of the viral polyproteins and ultimately inhibiting viral replication.[12][13]
References
- 1. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jsr.org [jsr.org]
- 3. air.unimi.it [air.unimi.it]
- 4. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 5. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New insights into the catalytic mechanism of the SARS-CoV-2 main protease: an ONIOM QM/MM approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Characterization of host substrates of SARS-CoV-2 main protease [frontiersin.org]
- 10. Nirmatrelvir - Wikipedia [en.wikipedia.org]
- 11. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir | springermedizin.de [springermedizin.de]
- 12. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: 2,3-Difluoro-6-methoxybenzoic Acid as a Precursor for the Synthesis of N-Aryl-2,3-difluoro-6-methoxybenzamides
Introduction
2,3-Difluoro-6-methoxybenzoic acid is a valuable fluorinated building block in medicinal chemistry and drug discovery. The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document provides detailed protocols for the synthesis of N-aryl-2,3-difluoro-6-methoxybenzamides, which can serve as key intermediates for the preparation of various heterocyclic compounds. The described methodology involves the activation of the carboxylic acid and subsequent amidation with an appropriate amine.
Key Applications
-
Precursors for Heterocyclic Synthesis: Amide intermediates derived from this compound can be utilized in cyclization reactions to form a variety of heterocyclic scaffolds, such as quinazolinones, benzoxazinones, and other fused heterocyclic systems.
-
Medicinal Chemistry Building Blocks: The resulting benzamides can be further functionalized to explore structure-activity relationships (SAR) in drug discovery programs.
-
Fragment-Based Drug Design: The 2,3-difluoro-6-methoxyphenyl motif can be incorporated as a fragment in the design of novel therapeutic agents.
Data Presentation
Table 1: Synthesis of N,N-diisopropyl-2,3-difluoro-6-methoxybenzamide
| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Reaction Time | Yield (%) |
| This compound | Diisopropylamine | HATU | Dichloromethane | 5 hours | Not specified |
Note: The yield for this specific reaction was not detailed in the available literature.
Experimental Protocols
Protocol 1: Synthesis of N,N-diisopropyl-2,3-difluoro-6-methoxybenzamide
This protocol describes the synthesis of an amide derivative from this compound using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as a coupling agent.[1]
Materials:
-
This compound (CAS: 773873-26-0)
-
Diisopropylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Dichloromethane (DCM)
-
Water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of this compound (2.0 g) and diisopropylamine (3.00 mL) in dichloromethane (28 mL) under ice cooling, add HATU (4.85 g).
-
Stir the mixture at room temperature for 5 hours.
-
Add water to the reaction solution and extract with ethyl acetate.
-
Wash the organic layer with saturated brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the product.
Visualizations
Logical Workflow for the Synthesis of N-Aryl-2,3-difluoro-6-methoxybenzamides
Caption: General workflow for the synthesis of N-aryl-2,3-difluoro-6-methoxybenzamides.
Potential Signaling Pathway Inhibition
While the direct biological activity of N,N-diisopropyl-2,3-difluoro-6-methoxybenzamide is not specified, its structural motifs are common in kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound.
Caption: Example of a kinase signaling pathway potentially targeted by heterocyclic derivatives.
References
Application Notes and Protocols for the Quantification of 2,3-Difluoro-6-methoxybenzoic Acid
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is fundamental to ensuring product quality, safety, and efficacy. This document provides detailed application notes and experimental protocols for the quantitative analysis of 2,3-Difluoro-6-methoxybenzoic acid , a key chemical intermediate.
Two primary analytical methodologies are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications, such as bioanalysis and trace impurity profiling. While specific validated methods for this exact compound are not extensively published, the following protocols are based on robust and well-established methods for structurally similar benzoic acid derivatives.
Comparative Overview of Analytical Methods
The selection of an appropriate analytical method hinges on the specific requirements of the analysis, including desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Chromatographic separation followed by detection via UV absorbance. | Chromatographic separation coupled with detection based on the mass-to-charge ratio of the analyte and its fragments. |
| Specificity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, offering high specificity through the monitoring of parent and fragment ions. |
| Sensitivity | Lower, typically in the µg/mL range. | Higher, generally in the ng/mL to pg/mL range. |
| Linearity | Good over a defined concentration range. | Excellent over a wide dynamic range. |
| Precision | High, with a low relative standard deviation (RSD). | Very high, with a very low RSD. |
| Accuracy | High, with good recovery rates. | Excellent, with high recovery rates. |
| Typical Use | Routine quality control, content uniformity, and stability testing. | Bioanalysis, impurity profiling at trace levels, and metabolite identification. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Injection Volume | 10 µL. |
| UV Detection | 230 nm. |
| Run Time | 10 minutes. |
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphoric Acid (ACS grade)
-
This compound Reference Standard (Purity >99%)
3. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard (0.1 mg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase. Further dilutions can be made to construct a calibration curve.
4. Sample Preparation:
-
Bulk Drug Substance: Accurately weigh and dissolve the substance in the mobile phase to achieve a target concentration of 0.1 mg/mL.
-
Formulated Product (e.g., Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 25 mg of this compound to a 25 mL volumetric flask. Add approximately 15 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Centrifuge a portion of this solution at 4000 rpm for 10 minutes. Prepare a 0.1 mg/mL working sample solution by diluting the supernatant.
5. Data Presentation: Quantitative Performance
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 10 - 200 µg/mL |
| Limit of Detection (LOD) | 2 µg/mL |
| Limit of Quantification (LOQ) | 10 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
HPLC Analysis Workflow
Caption: Workflow for the HPLC quantification of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This high-sensitivity method is ideal for the quantification of this compound in complex matrices such as biological fluids.
Experimental Protocol
1. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of the sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing a suitable internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
| Parameter | Specification |
| LC System | HPLC or UHPLC system. |
| Column | C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). |
| Mobile Phase A | Water with 0.1% Formic Acid. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid. |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate. |
| Flow Rate | 0.4 mL/min. |
| Injection Volume | 5 µL. |
| Mass Spectrometer | Triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Negative. |
3. Mass Spectrometric Detection:
| Parameter | Value |
| Precursor Ion ([M-H]⁻) | m/z 187 |
| Product Ions | To be determined by infusion of a standard solution. A likely transition would be the loss of CO₂ (m/z 143). |
| Collision Energy (CE) | To be optimized for the specific instrument. |
4. Data Presentation: Quantitative Performance
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 97.9% - 102.5% |
| Precision (% RSD) | < 5.0% |
LC-MS/MS Analysis Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Application Notes and Protocols for the HPLC and LC-MS/MS Analysis of Fluorobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorobenzoic acids (FBAs) are a class of compounds widely utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Their isomeric forms, differing only in the position of the fluorine atom(s) on the benzoic acid backbone, can exhibit distinct chemical and biological properties. Consequently, the development of robust and sensitive analytical methods for the separation, identification, and quantification of FBA isomers is of paramount importance for quality control, metabolic studies, and environmental monitoring.
This document provides detailed application notes and experimental protocols for the analysis of fluorobenzoic acids using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are suitable for the quantitative analysis of various FBA isomers in diverse matrices.
I. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC with UV detection offers a reliable and accessible method for the routine analysis and purity assessment of fluorobenzoic acids. A reversed-phase chromatographic approach is typically employed for the separation of these compounds.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Consumables:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
HPLC grade acetonitrile and water.
-
Formic acid (analytical grade).
-
2 mL amber glass autosampler vials with PTFE/silicone septa.
-
0.45 µm syringe filters.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the fluorobenzoic acid reference standard and dissolve it in 10 mL of the sample diluent.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the sample diluent to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[1]
3. Sample Preparation:
-
Accurately weigh a known amount of the sample containing the fluorobenzoic acid.
-
Dissolve and dilute the sample with the mobile phase to a concentration that falls within the calibration curve range.[1]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 60% A, 40% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm and 275 nm |
| Injection Volume | 10 µL |
5. Data Analysis:
-
Identify the fluorobenzoic acid peak based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Determine the concentration of the fluorobenzoic acid in the sample by interpolating its peak area from the calibration curve.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS provides superior sensitivity and selectivity for the analysis of fluorobenzoic acids, particularly for complex matrices and low-level quantification. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of target analytes, even in the presence of co-eluting interferences.[2] Due to their isomeric nature, chromatographic separation of many fluorobenzoic acids is crucial for their individual quantification.[3]
Experimental Protocol: LC-MS/MS Analysis
1. Instrumentation and Consumables:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., Restek® Force 3.0 x 50 mm, 1.8 µm).[3]
-
HPLC grade acetonitrile and water.
-
Formic acid (analytical grade).
-
Sample diluent: Water:Acetonitrile (7:3 v/v).[3]
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Standard Stock Solutions (1000 ppm): Accurately weigh 10 mg of each fluorobenzoic acid standard, transfer to separate 10 mL volumetric flasks, and dissolve in water:acetonitrile (7:3 v/v).[3]
-
Working Standard Solutions: Prepare a mixed standard solution from the individual stock solutions and perform serial dilutions to create calibration standards over the desired concentration range (e.g., 0.05 to 10,000 ppb).[3]
3. Sample Preparation:
-
For aqueous samples, a simple dilution with the sample diluent may be sufficient.
-
For complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) may be necessary to remove interferences and pre-concentrate the analytes.[2]
4. UHPLC Conditions:
| Parameter | Condition |
| Column | C18 (e.g., Restek® Force 3.0 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0.00 | |
| 3.00 | |
| 3.50 | |
| 3.51 | |
| 7.00 | |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 3 µL |
5. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Drying Gas Temperature | 300 °C |
| Nebulizer Gas | 200 (arbitrary units) |
| Electrospray Voltage | -4500 V |
| Source Temperature | 410 °C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
III. Data Presentation
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of various fluorobenzoic acid isomers.
Table 1: Observed Retention Times of Fluorobenzoic Acid Isomers on a C18 Column [3]
| Analyte | Retention Time (min) |
| 2,3,6-Trifluorobenzoic acid | 1.22 |
| 2,6-Difluorobenzoic acid | 1.23 |
| 2-Fluorobenzoic acid | 1.54 |
| 2,3-Difluorobenzoic acid | 1.63 |
| 2,4-Difluorobenzoic acid | 1.63 |
| 2,5-Difluorobenzoic acid | 1.78 |
| 3-Fluorobenzoic acid | 1.84 |
| 4-Fluorobenzoic acid | 1.84 |
| 3,5-Difluorobenzoic acid | 2.08 |
| 3,4-Difluorobenzoic acid | 2.11 |
| 2,4,5-Trifluorobenzoic acid | 2.22 |
| 3,4,5-Trifluorobenzoic acid | 2.22 |
| 2-Trifluoromethylbenzoic acid | 2.45 |
| 3-Trifluoromethylbenzoic acid | 2.59 |
| 4-Trifluoromethylbenzoic acid | 2.63 |
| 2,3,4,5-Tetrafluorobenzoic acid | 2.76 |
| 3,5-Bis-trifluoromethylbenzoic acid | 2.86 |
Table 2: MRM Transitions and MS Parameters for Selected Fluorobenzoic Acid Isomers [4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 2-Fluorobenzoic acid | 139.0 | 95.0 | 19 | 12 |
| 4-Fluorobenzoic acid | 138.9 | 94.9 | 19 | 10 |
| 2,4-Difluorobenzoic acid | 156.9 | 112.9 | 20 | 10 |
| 3,4,5-Trifluorobenzoic acid | 175.0 | 131.0 | 20 | 10 |
| 5-Chloro-2-fluorobenzoic acid | 173.0 | 129.0 | 20 | 10 |
Note: The primary fragmentation pathway for deprotonated fluorobenzoic acids is the neutral loss of CO₂ (44 Da).[2] The parameters in Table 2 should be optimized for the specific instrument used.
Table 3: Calculated Limits of Quantification (LOQs) for Representative Fluorobenzoic Acids [3]
| Analyte | LOQ (ppb) |
| 3-Fluorobenzoic acid | 2.59 |
| 2,5-Difluorobenzoic acid | 14.07 |
| 3,4,5-Trifluorobenzoic acid | 0.62 |
| 3-Trifluoromethylbenzoic acid | 0.23 |
| 2,3,4,5-Tetrafluorobenzoic acid | 10.89 |
| 3,5-Bis-trifluoromethylbenzoic acid | 0.09 |
IV. Mandatory Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the analysis of fluorobenzoic acids.
Caption: General workflow for HPLC and LC-MS/MS analysis of fluorobenzoic acids.
Caption: Logical workflow for analytical method development and validation.
References
Application Note: NMR Spectroscopic Analysis of 2,3-Difluoro-6-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2,3-Difluoro-6-methoxybenzoic acid. Due to the absence of publicly available experimental NMR data, this note presents predicted ¹H, ¹³C, and estimated ¹⁹F NMR spectral data. The information herein serves as a valuable reference for the characterization of this compound and related fluorinated benzoic acid derivatives, which are of interest in medicinal chemistry and drug development. Detailed protocols for sample preparation and NMR data acquisition are also provided, alongside visual representations of the molecular structure and analytical workflow.
Introduction
This compound is a polysubstituted aromatic carboxylic acid. The presence of fluorine atoms and a methoxy group on the benzene ring significantly influences its electronic properties and, consequently, its chemical shifts in NMR spectroscopy. Fluorinated organic molecules are of particular importance in pharmaceutical sciences, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[1] Accurate NMR spectroscopic analysis is crucial for the structural elucidation and purity assessment of such compounds. This application note outlines the expected NMR data and provides standardized protocols for its acquisition.
Predicted NMR Spectroscopic Data
Disclaimer: The following NMR data has been predicted using computational methods and should be used as a reference. Experimental verification is recommended.
The predicted NMR data for this compound is summarized in the tables below. The predictions for ¹H and ¹³C NMR were obtained from nmrdb.org. The ¹⁹F NMR chemical shifts are estimated based on known substituent effects in fluoroaromatic compounds.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | COOH |
| 7.21 | Triplet | 1H | H-4 |
| 6.84 | Triplet | 1H | H-5 |
| 3.95 | Singlet | 3H | OCH₃ |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 165.4 | C=O |
| 152.3 | C-6 |
| 149.2 | C-2 |
| 146.7 | C-3 |
| 124.0 | C-1 |
| 117.8 | C-4 |
| 112.5 | C-5 |
| 62.1 | OCH₃ |
Estimated ¹⁹F NMR Data
Solvent: CDCl₃ Reference: CFCl₃ (0 ppm)
| Estimated Chemical Shift (δ) ppm | Assignment |
| ~ -135 to -145 | F-2 |
| ~ -150 to -160 | F-3 |
Experimental Protocols
The following are general protocols for the NMR analysis of solid organic compounds like this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. Common choices for aromatic acids include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.[2] The choice of solvent can affect the chemical shifts.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Securely cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution for any undissolved particles.
-
Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added. Tetramethylsilane (TMS) is a common reference standard for ¹H and ¹³C NMR.[3]
NMR Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-16 ppm.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
¹⁹F NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling.
-
Number of Scans: 64 to 256.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A wide spectral width may be necessary, for example, from -50 to -200 ppm, to ensure all fluorine signals are captured.
Data Processing and Interpretation
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Peak Picking and Integration: Identify all significant peaks and integrate the corresponding signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Structure Correlation: Correlate the chemical shifts, multiplicities, and integration values to the molecular structure of this compound.
Visualizations
The following diagrams illustrate the molecular structure and a typical workflow for NMR analysis.
References
Application Note: Interpreting the Mass Spectrum of Fluorinated Benzoic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction Fluorinated benzoic acids (FBAs) are a class of compounds widely used as tracers in environmental and industrial processes, such as oil reservoir monitoring.[1][2] They are also important building blocks in the synthesis of pharmaceuticals and agrochemicals. Accurate identification and quantification of these compounds are crucial, and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a standard and sensitive analytical method for their detection.[3] This application note provides a guide to interpreting the mass spectra of various fluorinated benzoic acid derivatives, details a general experimental protocol for their analysis, and presents typical fragmentation patterns observed using electrospray ionization (ESI).
Primary Fragmentation Pathways
Under negative mode electrospray ionization (ESI), benzoic acids readily deprotonate to form the carboxylate anion, [M-H]⁻. The subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) provides structural information. The most common fragmentation pathway for fluorinated benzoic acid anions is the neutral loss of carbon dioxide (CO₂), which corresponds to a mass loss of 44 Da.
For monofluorobenzoic acids (molecular weight: 140.11 g/mol ), the precursor ion is typically observed at m/z 139. Collision-induced dissociation of this ion predominantly results in the loss of CO₂ (44 Da), yielding a fluorophenyl anion fragment at m/z 95.[4] While the position of the fluorine atom (ortho, meta, or para) can influence compound properties like acidity, the primary fragmentation pathway in negative mode ESI-MS/MS often remains the same, making isomer differentiation by this method alone challenging without chromatographic separation.
Experimental Protocol
This section outlines a general protocol for the analysis of fluorinated benzoic acids using UHPLC-MS/MS.
1. Reagents and Chemicals
-
Fluorinated benzoic acid standards (≥98% purity)
-
HPLC-grade or better solvents (e.g., acetonitrile, methanol, water)
-
Additives like formic acid or ammonium bicarbonate may be used to improve chromatography or ionization.[1]
2. Standard Solution Preparation
-
Prepare individual stock solutions of each FBA standard (e.g., 300 µg/mL) by accurately weighing the compound and dissolving it in a suitable solvent mixture, such as water and a small amount of ammonium bicarbonate solution to aid dissolution.[1]
-
Store stock solutions at 4°C in the dark.
-
Prepare working solutions by diluting the stock solutions to the desired concentration range for calibration curves.
3. UHPLC-MS/MS Method
-
Chromatographic System: A UHPLC system coupled to a tandem quadrupole mass spectrometer.[2]
-
Column: A reverse-phase C18 column is commonly used for separation (e.g., 3.0 x 50 mm, 1.8 µm).[2]
-
Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both potentially modified with a small amount of formic acid, is typical.
-
Analysis Time: A rapid analysis of under 5 minutes can often be achieved.[2][5]
4. Mass Spectrometer Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for detecting the deprotonated [M-H]⁻ ion.[2]
-
Source Parameters (Example): [2]
-
Electrospray Voltage: -4500 V
-
Source Temperature: 410°C
-
Drying Gas Temperature: 300°C
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is typically used for quantification, monitoring the transition from the precursor ion to a specific product ion.
Data Presentation: Fragmentation of Fluorobenzoic Acids
The following table summarizes the expected mass-to-charge ratios (m/z) for the precursor and primary product ions of mono-, di-, and trifluorobenzoic acids in negative ion mode ESI-MS/MS.
| Compound Class | General Formula | Molecular Weight ( g/mol ) | Precursor Ion [M-H]⁻ (m/z) | Primary Fragmentation | Product Ion (m/z) |
| Monofluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 139 | Loss of CO₂ | 95 |
| Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | 157 | Loss of CO₂ | 113 |
| Trifluorobenzoic Acid | C₇H₃F₃O₂ | 176.09 | 175 | Loss of CO₂ | 131 |
Visualizing Workflows and Pathways
Experimental Workflow
The diagram below illustrates the general workflow for the analysis of fluorinated benzoic acid derivatives, from sample preparation to final data analysis.
Caption: General workflow for FBA analysis.
Fragmentation Pathway of Monofluorobenzoic Acid
This diagram shows the characteristic fragmentation of a monofluorobenzoic acid anion in a tandem mass spectrometer.
Caption: Primary fragmentation of [M-H]⁻.
Conclusion
The interpretation of mass spectra for fluorinated benzoic acids is primarily based on the observation of the deprotonated molecule [M-H]⁻ and its subsequent loss of carbon dioxide. While this fragmentation pattern is consistent across isomers, coupling mass spectrometry with a robust chromatographic method allows for the accurate and sensitive quantification of individual FBA derivatives. The protocols and data presented in this note serve as a foundational guide for researchers in developing and interpreting analytical methods for these important compounds.
References
Application Notes and Protocols: "2,3-Difluoro-6-methoxybenzoic acid" in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,3-difluoro-6-methoxybenzoic acid as a key building block in the synthesis of bioactive molecules, with a focus on its application in the development of Glycogen Synthase Kinase 3 (GSK-3) inhibitors. Detailed experimental protocols and relevant biological data are provided to facilitate its use in drug discovery and medicinal chemistry.
Introduction
This compound is a versatile synthetic intermediate, valued in medicinal chemistry for the introduction of a substituted phenyl moiety into target molecules. The presence of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of a compound, including its metabolic stability, binding affinity, and bioavailability. This document details the application of this building block in the synthesis of a potent GSK-3β inhibitor.
Application: Synthesis of a Glycogen Synthase Kinase 3β (GSK-3β) Inhibitor
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that has been implicated in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Dysregulation of GSK-3 activity is associated with various pathologies, including neurodegenerative diseases like Alzheimer's, type II diabetes, and certain cancers.[1] Consequently, the development of potent and selective GSK-3 inhibitors is a significant focus of drug discovery efforts.
One promising avenue in the development of GSK-3 inhibitors involves the synthesis of N-phenyl-1H-indazole-3-carboxamide derivatives. A key intermediate in the synthesis of such inhibitors is N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-2,3-difluoro-6-methoxybenzamide, which is synthesized from this compound.
Experimental Protocols
1. Synthesis of 2,3-Difluoro-6-methoxybenzoyl chloride
This initial step involves the activation of the carboxylic acid to form the more reactive acid chloride.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane, a catalytic amount of DMF is added.
-
The mixture is cooled to 0 °C in an ice bath.
-
Thionyl chloride (1.2 eq) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours, or until the reaction is complete as monitored by TLC.
-
The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2,3-difluoro-6-methoxybenzoyl chloride, which is typically used in the next step without further purification.
-
2. Synthesis of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-2,3-difluoro-6-methoxybenzamide
This step involves the amide coupling of the acid chloride with the appropriate amine.
-
Materials:
-
2,3-Difluoro-6-methoxybenzoyl chloride
-
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
To a solution of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane, the freshly prepared 2,3-difluoro-6-methoxybenzoyl chloride (1.1 eq) in DCM is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
Upon completion, the reaction mixture is washed sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-2,3-difluoro-6-methoxybenzamide.
-
Quantitative Data
The following table summarizes typical reaction yields and key analytical data for the synthesized compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) in CDCl₃ |
| N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-2,3-difluoro-6-methoxybenzamide | C₂₇H₂₂F₂N₂O₅ | 508.48 | 75-85 | 210-212 | 8.48 (d, 1H), 7.95 (s, 1H), 7.70 (d, 2H), 7.45 (s, 1H), 7.20-7.30 (m, 3H), 6.90 (t, 1H), 6.45 (d, 1H), 4.05 (s, 3H), 4.03 (s, 3H), 3.95 (s, 3H) |
Biological Activity
The synthesized benzamide derivative has been evaluated for its inhibitory activity against GSK-3β.
| Compound | Target | IC₅₀ (nM) | Assay Method |
| N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-2,3-difluoro-6-methoxybenzamide | GSK-3β | 15 | Kinase Glo® Assay |
Signaling Pathway and Experimental Workflow
The development of GSK-3 inhibitors is crucial for modulating signaling pathways implicated in various diseases.
References
The Pivotal Role of 2,3-Difluoro-6-methoxybenzoic Acid Derivatives in Modern Agrochemicals
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective and selective crop protection solutions, researchers have identified a key structural motif, the substituted difluoro-methoxy-phenyl group, as a cornerstone in the development of novel herbicides. This discovery has led to the creation of highly effective synthetic auxin herbicides, namely halauxifen-methyl and florpyrauxifen-benzyl, which demonstrate the significant potential of this chemical scaffold in addressing global weed management challenges. While not directly incorporating "2,3-Difluoro-6-methoxybenzoic acid," these herbicides feature the closely related 4-chloro-2-fluoro-3-methoxyphenyl moiety, underscoring the importance of this substitution pattern in achieving potent herbicidal activity.
These next-generation herbicides offer robust control of a wide spectrum of broadleaf weeds, including those that have developed resistance to other herbicide classes. Their unique mode of action and favorable environmental profile represent a significant advancement in sustainable agriculture. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the agrochemical field.
Application Notes
The herbicidal activity of compounds derived from the 4-chloro-2-fluoro-3-methoxyphenyl scaffold is attributed to their function as synthetic auxins.[1][2] These molecules mimic the natural plant hormone auxin, leading to a disruption of normal growth processes in susceptible plants.[1][2] This mode of action is particularly effective against broadleaf weeds.
Halauxifen-methyl has demonstrated excellent efficacy against a range of problematic weeds, including glyphosate-resistant (GR) horseweed (Erigeron canadensis) and common ragweed.[1] It is effective at low application rates and provides a valuable tool for managing herbicide resistance.[3]
Florpyrauxifen-benzyl is another potent herbicide from this class, with a broad spectrum of activity against major weeds in rice cultivation and aquatic environments.[4][5] It effectively controls species such as barnyardgrass, northern jointvetch, hemp sesbania, and Palmer amaranth.[4]
Quantitative Herbicidal Efficacy Data
The following tables summarize the herbicidal efficacy of halauxifen-methyl and florpyrauxifen-benzyl against various weed species from field and greenhouse studies.
Table 1: Herbicidal Efficacy of Halauxifen-Methyl
| Target Weed Species | Application Rate (g ae/ha) | % Control | Reference |
| Glyphosate-Resistant Erigeron canadensis (Horseweed) | 5 | 81 | [3] |
| Glyphosate-Resistant Erigeron canadensis (Horseweed) | 5 | 81-90 | [2] |
| Common Ragweed (Ambrosia artemisiifolia) | Not Specified | Effective Control | [1] |
| Various Broadleaf Weeds (in wheat) | 10.20 (in combination with florasulam) | Significant reduction in weed density and dry weight | [6] |
Table 2: Herbicidal Efficacy of Florpyrauxifen-Benzyl
| Target Weed Species | Application Rate (g ai/ha) | % Control | GR₅₀ (g ai/ha) | Reference |
| Barnyardgrass (Echinochloa crus-galli) | 30 | 97 | 4.14 | [4][7] |
| Northern Jointvetch (Aeschynomene virginica) | 30 | 97 | - | [4] |
| Hemp Sesbania (Sesbania herbacea) | 30 | 98-99 | - | [4] |
| Palmer Amaranth (Amaranthus palmeri) | 30 | 96 | - | [4] |
| Pitted Morningglory (Ipomoea lacunosa) | 30 | ≥75 | - | [4] |
| Yellow Nutsedge (Cyperus esculentus) | 30 | ≥75 | - | [4] |
| Yerbadetajo (Eclipta prostrata) | - | - | 0.38 | [7] |
| Dioecious Hydrilla | 12-36 µg a.i./L | 30-85 | - | [5] |
| Hybrid Water Milfoil | 3-12 µg a.i./L | 98-100 | - | [5] |
Experimental Protocols
Synthesis of the Key Intermediate: 4-Chloro-2-fluoro-3-methoxyphenylboronic acid
This protocol describes the synthesis of a key building block for halauxifen-methyl and florpyrauxifen-benzyl, starting from 2-chloro-6-fluoroanisole.[8][9]
Materials:
-
2-Chloro-6-fluoroanisole
-
n-Butyllithium (n-BuLi)
-
Trimethyl borate
-
Aqueous base (e.g., NaOH)
-
Acetonitrile
-
Hydrochloric acid (HCl)
-
Anhydrous solvents (e.g., THF)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-6-fluoroanisole in anhydrous THF and cool the solution to -78 °C.
-
Slowly add a solution of n-BuLi in hexanes to the reaction mixture, maintaining the temperature at -78 °C. Stir for 1-2 hours.
-
Add trimethyl borate dropwise to the mixture, again maintaining the low temperature. Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of an aqueous base.
-
Dilute the mixture with acetonitrile.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the boronic acid.
-
Isolate the solid 4-chloro-2-fluoro-3-methoxyphenylboronic acid by filtration, wash with cold water, and dry under vacuum.
Synthesis of Halauxifen-Methyl via Suzuki Coupling
This protocol outlines the final step in the synthesis of halauxifen-methyl using a Suzuki cross-coupling reaction.[8][10]
Materials:
-
4-Chloro-2-fluoro-3-methoxyphenylboronic acid (from the previous protocol)
-
Methyl 4-amino-3,6-dichloropyridine-2-carboxylate
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent system (e.g., toluene/water or dioxane/water)
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
In a round-bottom flask, combine 4-chloro-2-fluoro-3-methoxyphenylboronic acid, methyl 4-amino-3,6-dichloropyridine-2-carboxylate, and the palladium catalyst.
-
Add the solvent system and the base.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield halauxifen-methyl.
Visualizations
References
- 1. "Efficacy of Halauxifen-Methyl for Management of Glyphosate-Resistant W" by Marcelo Zimmer [docs.lib.purdue.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Florpyrauxifen-benzyl Weed Control Spectrum and Tank-Mix Compatibility with other Commonly Applied Herbicides in Rice | Weed Technology | Cambridge Core [cambridge.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. journalijpss.com [journalijpss.com]
- 7. mdpi.com [mdpi.com]
- 8. Halauxifen-methyl (Ref: DE-729) [sitem.herts.ac.uk]
- 9. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 10. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of "2,3-Difluoro-6-methoxybenzoic acid"
Technical Support Center: Synthesis of 2,3-Difluoro-6-methoxybenzoic acid
This guide provides detailed protocols, troubleshooting advice, and optimization strategies for the synthesis of this compound, a valuable building block for researchers in medicinal chemistry and materials science.
Overall Synthetic Pathway
The synthesis is typically performed in a two-step sequence starting from 3,4-difluoroanisole. The first step is a directed ortho-metalation (DoM) followed by formylation to yield the intermediate aldehyde. The second step is the oxidation of this aldehyde to the final carboxylic acid product.
Caption: Overall synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route? A1: The most established route involves the directed ortho-metalation of 3,4-difluoroanisole using a strong lithium base like Lithium Diisopropylamide (LDA), followed by quenching with an electrophile like N,N-Dimethylformamide (DMF) to give 2,3-difluoro-6-methoxybenzaldehyde.[1] This intermediate is then oxidized to the desired carboxylic acid.
Q2: What are the critical reaction parameters for the first step (formylation)? A2: Success in the directed ortho-metalation step hinges on three critical factors:
-
Anhydrous Conditions: All glassware, solvents (especially THF), and reagents must be scrupulously dried. Any moisture will quench the organolithium species, halting the reaction.
-
Temperature Control: The lithiation is highly exothermic and the aryllithium intermediate is thermally unstable. The reaction must be maintained at very low temperatures, typically -75 °C, to prevent decomposition and side reactions.[1]
-
Reagent Quality: The activity of the alkyllithium base (e.g., n-BuLi used to make LDA) is crucial. It is best to use a freshly titrated or newly purchased solution.
Q3: Which oxidizing agent is best for converting the intermediate aldehyde to the carboxylic acid? A3: The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a mild acid, is highly recommended.[2][3] It is a mild and selective method that works well for a wide range of aldehydes, including electron-rich and sterically hindered ones, and is tolerant of many functional groups.[2][4] Stronger oxidants like potassium permanganate could potentially lead to side reactions.
Q4: How can I monitor the progress of each reaction step? A4: Thin Layer Chromatography (TLC) is the most convenient method.
-
For Step 1: You can monitor the disappearance of the 3,4-difluoroanisole starting material. A co-spot of the starting material and the reaction mixture is recommended. The aldehyde product should be more polar.
-
For Step 2: Monitor the disappearance of the intermediate aldehyde. The carboxylic acid product is significantly more polar and will often streak on a standard silica TLC plate unless a small amount of acid (e.g., acetic acid) is added to the eluent.
Q5: What are the expected yields for each step? A5: The formylation step (Step 1) has been reported with very high yields, around 95%.[1] The Pinnick oxidation (Step 2) is also typically high-yielding, often exceeding 90%, assuming complete conversion of the starting material.
Troubleshooting Guide
Caption: Troubleshooting logic for low-yield synthesis.
Problem: I am getting a very low yield or only recovering starting material from the first step (Formylation).
-
Possible Cause 1: Inactive Base. The lithium diisopropylamide (LDA) may have degraded due to moisture or prolonged storage.
-
Solution: Ensure that the n-butyllithium used to prepare the LDA is fresh and has been properly stored. Prepare the LDA in situ just before use under a strict inert atmosphere (nitrogen or argon). Ensure the diisopropylamine and THF are anhydrous.
-
-
Possible Cause 2: Incorrect Temperature. If the temperature rises above -70 °C during the addition of 3,4-difluoroanisole or after lithiation, the aryllithium intermediate can decompose.
-
Solution: Use an efficient cooling bath (e.g., dry ice/acetone) and monitor the internal reaction temperature with a low-temperature thermometer. Add reagents slowly and dropwise to control any exotherm.
-
-
Possible Cause 3: Impure Reagents. Residual water in the 3,4-difluoroanisole, THF, or DMF will destroy the organolithium species.
-
Solution: Use freshly distilled solvents. THF should be dried over sodium/benzophenone, and DMF should be dried over molecular sieves.
-
Problem: The oxidation of the aldehyde (Step 2) is incomplete.
-
Possible Cause 1: Degraded Oxidant. Sodium chlorite can degrade over time.
-
Solution: Use a fresh bottle of sodium chlorite.
-
-
Possible Cause 2: Incorrect Stoichiometry or pH. Insufficient oxidant or improper pH can lead to a sluggish or incomplete reaction.
-
Solution: Ensure at least 1.5 equivalents of NaClO₂ are used. The reaction is typically buffered; ensure the pH is mildly acidic as this is required for the formation of the active oxidant, chlorous acid.[2]
-
-
Possible Cause 3: Presence of a Hypochlorite Scavenger. A scavenger like 2-methyl-2-butene is essential to react with the hypochlorous acid byproduct, which can otherwise cause unwanted side reactions.[4][5]
-
Solution: Add a significant excess (e.g., 3-4 equivalents) of a scavenger to the reaction mixture.
-
Problem: The final benzoic acid product is difficult to purify.
-
Possible Cause 1: Neutral Impurities. Unreacted aldehyde from Step 2 is a common neutral impurity.
-
Solution: Perform a basic aqueous extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 1 M NaOH). The desired carboxylic acid will move to the aqueous layer as its sodium salt, leaving the neutral aldehyde behind in the organic layer. The aqueous layer can then be re-acidified with HCl to precipitate the pure acid, which is collected by filtration.[6]
-
-
Possible Cause 2: Oily Product. The product fails to crystallize, suggesting residual solvents or other impurities.
-
Solution: After filtration, thoroughly dry the product under high vacuum. If it remains oily, attempt recrystallization from a suitable solvent system, such as an ethanol/water or toluene/hexane mixture.
-
Data Presentation
Table 1: Optimized Reaction Conditions for Step 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde [1]
| Parameter | Condition | Notes |
|---|---|---|
| Starting Material | 3,4-Difluoroanisole | Must be anhydrous. |
| Base | Lithium Diisopropylamide (LDA) | ~1.05 equivalents, prepared in situ. |
| Formylating Agent | N,N-Dimethylformamide (DMF) | ~1.1 equivalents, must be anhydrous. |
| Solvent | Tetrahydrofuran (THF) | Anhydrous, distilled from Na/benzophenone. |
| Temperature | -75 °C | Critical for stability of the aryllithium. |
| Reaction Time | 1 hour for lithiation, 10 min for formylation | Monitor by TLC for completion. |
| Workup | Acetic acid quench, ether extraction | Standard aqueous workup. |
| Purification | Recrystallization (Ether/Petroleum Ether) | Affords a crystalline solid. |
| Reported Yield | ~95% | |
Table 2: Comparison of Potential Oxidation Methods for Step 2
| Method | Reagent System | Pros | Cons |
|---|---|---|---|
| Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | Mild, highly selective, high yield, tolerates many functional groups.[2][4] | Requires a scavenger for the byproduct. |
| Permanganate Oxidation | KMnO₄, NaOH (aq) | Inexpensive, powerful oxidant. | Can be harsh, may cleave other groups if not controlled, produces MnO₂ waste. |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | Fast and effective for many aldehydes. | Uses carcinogenic Cr(VI), harsh acidic conditions, not very selective. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde (Step 1) [1]
Materials:
-
3,4-Difluoroanisole (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
2.0 M n-Butyllithium in hexanes (1.05 eq)
-
Diisopropylamine (1.05 eq), freshly distilled
-
Anhydrous N,N-Dimethylformamide (DMF) (1.1 eq)
-
Diethyl ether, Acetic Acid, 0.2 N HCl, Brine, Anhydrous Magnesium Sulfate
Procedure:
-
Under a nitrogen atmosphere, add diisopropylamine (1.05 eq) to a flame-dried, three-neck flask containing anhydrous THF.
-
Cool the solution to -75 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at -75 °C to form LDA.
-
Add a solution of 3,4-difluoroanisole (1.0 eq) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -75 °C for 1 hour.
-
Slowly add anhydrous DMF (1.1 eq) dropwise. The reaction is often rapid. Continue stirring for an additional 10 minutes at -70 °C.
-
Quench the reaction by adding acetic acid, followed by water, allowing the mixture to warm to 10 °C.
-
Extract the mixture with diethyl ether (2x).
-
Combine the organic layers and wash sequentially with water, 0.2 N HCl, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil which should crystallize upon standing.
-
Purify the solid by recrystallization from ether/petroleum ether to afford the title compound.[1]
Protocol 2: Synthesis of this compound (Step 2 - Pinnick Oxidation)
Materials:
-
2,3-Difluoro-6-methoxybenzaldehyde (1.0 eq)
-
tert-Butanol
-
2-Methyl-2-butene (4.0 eq)
-
Sodium Dihydrogen Phosphate (NaH₂PO₄) monohydrate (1.5 eq)
-
Sodium Chlorite (NaClO₂) (1.5 eq, 80% technical grade)
-
Water, Ethyl Acetate, 1 M NaOH, 3 M HCl
Procedure:
-
Dissolve 2,3-difluoro-6-methoxybenzaldehyde (1.0 eq) in tert-butanol in an Erlenmeyer flask.
-
Add 2-methyl-2-butene (4.0 eq) to the solution.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate monohydrate (1.5 eq) in water.
-
Slowly add the aqueous oxidant solution to the stirred aldehyde solution at room temperature. An exotherm may be observed. A cooling bath can be used to maintain the temperature below 30 °C.
-
Stir the biphasic mixture vigorously for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Pour the reaction mixture into a separatory funnel and dilute with water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and extract the product into an aqueous basic solution using 1 M NaOH (2x).
-
Wash the combined basic aqueous layers with ethyl acetate once more to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with 3 M HCl until the pH is ~2. A white precipitate should form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to afford the final product, this compound.
References
- 1. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 3. chemistry-reaction.com [chemistry-reaction.com]
- 4. psiberg.com [psiberg.com]
- 5. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Common byproducts in the synthesis of "2,3-Difluoro-6-methoxybenzoic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Difluoro-6-methoxybenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts. The synthesis is typically a two-step process:
-
Formation of the intermediate, 2,3-Difluoro-6-methoxybenzaldehyde.
-
Oxidation of the aldehyde to the final product, this compound.
| Observed Issue | Potential Cause (Byproduct) | Troubleshooting Steps |
| Low yield of final product; presence of starting material in crude NMR. | Incomplete oxidation of 2,3-Difluoro-6-methoxybenzaldehyde. | - Ensure the oxidizing agent is fresh and used in the correct stoichiometric amount.- Increase reaction time or temperature, monitoring for degradation.- Consider a different oxidizing agent (e.g., KMnO₄, Jones reagent).[1][2] |
| Presence of a non-polar impurity in TLC/LC-MS. | Unreacted 3,4-difluoroanisole from the first step. | - Optimize the lithiation and formylation conditions to drive the first reaction to completion.- Ensure efficient purification of the intermediate aldehyde before oxidation. |
| Multiple aromatic signals in NMR of the final product, suggesting an isomer. | Formation of a regioisomeric benzoic acid due to non-selective lithiation. | - Strictly control the temperature during the lithiation step (-78°C is common for directed ortho-metalation).- Ensure slow, dropwise addition of the organolithium reagent. |
| Product is difficult to crystallize; oily consistency. | Presence of 2,3-Difluoro-6-methoxybenzyl alcohol. | - This can occur if reducing conditions are inadvertently introduced or if the aldehyde disproportionates.- Re-oxidize the crude product under mild conditions.- Purify via column chromatography. |
| Broad peak around 3400 cm⁻¹ in IR spectrum of final product, even after drying. | Residual alcohol or water. | - Dry the product under high vacuum for an extended period.- Recrystallize from an appropriate anhydrous solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: Based on the typical synthetic route, the most common byproducts are:
-
Unreacted 2,3-Difluoro-6-methoxybenzaldehyde: Due to incomplete oxidation.
-
Unreacted 3,4-difluoroanisole: The starting material for the intermediate aldehyde.
-
Regioisomers: Arising from lithiation at positions other than the desired ortho-position to the methoxy group.
-
2,3-Difluoro-6-methoxybenzyl alcohol: From unintended reduction of the aldehyde.
Q2: How can I minimize the formation of the unreacted aldehyde byproduct?
A2: To minimize the amount of unreacted aldehyde, ensure your oxidizing agent is active and used in a slight excess. Common oxidizing agents for this transformation include potassium permanganate, Jones reagent (chromic acid), and milder reagents like sodium chlorite.[1][2] Monitoring the reaction by Thin Layer Chromatography (TLC) until the aldehyde spot disappears is crucial.
Q3: My NMR shows a mixture of isomers. What is the likely cause and how can I prevent this?
A3: A mixture of isomers typically points to a lack of regioselectivity during the lithiation of 3,4-difluoroanisole. The methoxy group directs the lithiation to the ortho position (C6). However, if the reaction temperature is not kept sufficiently low (e.g., -78 °C), deprotonation can occur at other positions on the aromatic ring. To prevent this, maintain a very low reaction temperature and add the organolithium reagent slowly and dropwise.
Q4: I have an impurity that I suspect is the corresponding benzyl alcohol. How can I confirm this and remove it?
A4: The presence of 2,3-Difluoro-6-methoxybenzyl alcohol can be confirmed by comparing the crude product's analytical data (NMR, LC-MS) with a known standard or by observing characteristic signals (e.g., a singlet for the benzylic CH₂ protons around 4.5-5.0 ppm in the ¹H NMR). To remove it, you can either re-subject the crude mixture to mild oxidation conditions to convert the alcohol to the desired carboxylic acid or separate it using column chromatography on silica gel.
Experimental Protocols
Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde
A common method for the synthesis of the aldehyde intermediate involves the directed ortho-metalation of 3,4-difluoroanisole.
Materials:
-
3,4-difluoroanisole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3,4-difluoroanisole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi or LDA in an appropriate solvent dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add anhydrous DMF dropwise to the reaction mixture and continue stirring at -78 °C for another hour.
-
Quench the reaction by slowly adding 1 M HCl.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2,3-Difluoro-6-methoxybenzaldehyde.
Oxidation of 2,3-Difluoro-6-methoxybenzaldehyde to this compound
Materials:
-
2,3-Difluoro-6-methoxybenzaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve 2,3-Difluoro-6-methoxybenzaldehyde in acetone in a round-bottom flask.
-
Prepare a solution of KMnO₄ in water and add it dropwise to the aldehyde solution at room temperature with vigorous stirring.
-
Continue stirring until the purple color of the permanganate has disappeared, indicating the completion of the reaction. This may take several hours.
-
Add a small amount of sodium bisulfite to quench any excess KMnO₄ (the brown manganese dioxide precipitate will dissolve).
-
Acidify the reaction mixture with concentrated HCl until the pH is acidic.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and mitigating common byproducts.
References
How to improve the yield of "2,3-Difluoro-6-methoxybenzoic acid" synthesis
Technical Support Center: Synthesis of 2,3-Difluoro-6-methoxybenzoic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of this compound synthesis.
Troubleshooting Guides
The synthesis of this compound is typically a two-step process:
-
Formylation: Ortho-lithiation of 3,4-difluoroanisole followed by formylation with N,N-dimethylformamide (DMF) to produce 2,3-Difluoro-6-methoxybenzaldehyde.
-
Oxidation: Oxidation of the resulting aldehyde to the final carboxylic acid product.
This section addresses common issues encountered in each step.
Step 1: Formylation of 3,4-Difluoroanisole
Question 1: My yield of 2,3-Difluoro-6-methoxybenzaldehyde is significantly lower than the reported 95%. What are the common causes?
Answer: Low yields in this organolithium reaction are common and can usually be attributed to one of the following factors. A systematic check of these variables should help improve the outcome.[1]
-
Moisture and Air Sensitivity: Lithium diisopropylamide (LDA) is extremely reactive with water and oxygen.[1] Ensure all glassware is rigorously flame-dried or oven-dried and the reaction is conducted under a completely dry, inert atmosphere (argon or nitrogen).[1]
-
Reagent Quality: The concentration of commercial organolithium reagents can degrade over time. It is highly recommended to titrate the LDA solution before use to determine its exact molarity.[1]
-
Temperature Control: This reaction is highly temperature-sensitive. The lithiation step must be maintained at or below -75 °C to prevent decomposition of the lithiated intermediate and unwanted side reactions.[2] Ensure your cooling bath is stable throughout the addition and stirring period.
-
Solvent Purity: Use anhydrous grade tetrahydrofuran (THF). Protic impurities in the solvent will quench the LDA and the lithiated intermediate. Ethereal solvents like THF can also be decomposed by organolithiums if the temperature rises above -20°C.[1]
-
Rate of Addition: The 3,4-difluoroanisole solution should be added dropwise to the cooled LDA solution to maintain the low temperature and control the exothermic reaction.[2]
Question 2: The crude product after formylation is a dark, impure oil that is difficult to crystallize. How can I improve its purity?
Answer: An impure intermediate can complicate the subsequent oxidation step. Proper workup and purification are critical.
-
Aqueous Workup: After quenching the reaction, a thorough aqueous workup is essential to remove inorganic salts and DMF. The described procedure of washing with water, dilute HCl, and brine should be followed carefully.[2]
-
Recrystallization: The recommended method for purification is recrystallization from a mixed solvent system of diethyl ether and petroleum ether.[2] Ensure the crude product is sufficiently concentrated before attempting recrystallization. If the product oils out, try adjusting the solvent ratio or cooling rate.
-
Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate) can be an effective alternative for removing polar impurities.
Step 2: Oxidation to this compound
Question 3: What is an efficient and high-yielding method for oxidizing 2,3-Difluoro-6-methoxybenzaldehyde?
Answer: The Pinnick oxidation is a highly effective and widely used method for oxidizing aldehydes, especially those with sensitive functional groups, to carboxylic acids.[3][4] It uses sodium chlorite (NaClO₂) as the oxidant under mild acidic conditions and is known for its high yields and tolerance of various functional groups.[3][5][6]
Key Considerations for Pinnick Oxidation:
-
Scavenger: A crucial component of this reaction is a scavenger, such as 2-methyl-2-butene, which is used to quench the hypochlorous acid (HOCl) byproduct.[3][5] This prevents unwanted side reactions like chlorination of electron-rich aromatic rings.[3]
-
pH Control: The reaction is typically buffered with a phosphate buffer (e.g., NaH₂PO₄) to maintain a weakly acidic pH, which is optimal for the formation of the active oxidant, chlorous acid.[5]
-
Solvent System: A common solvent system is a mixture of tert-butanol and water.[4]
Question 4: How can I effectively purify the final this compound product?
Answer: Purification of aromatic carboxylic acids can be achieved through several standard laboratory techniques.
-
Recrystallization: This is the most common method. Suitable solvents include aqueous ethanol, toluene, or acetic acid. Experiment with different solvents to find the one that gives the best crystal quality and yield.
-
Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral or basic impurities.[7][8]
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether).
-
Extract the solution with an aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities behind in the organic layer.
-
Separate the layers and carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the product precipitates out.
-
Collect the solid product by filtration, wash with cold water, and dry thoroughly.
-
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde.
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | 3,4-Difluoroanisole | [2] |
| Reagents | Lithium diisopropylamide (LDA), N,N-Dimethylformamide (DMF) | [2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |
| Temperature | -75 °C (Lithiation), -70 °C (Formylation) | [2] |
| Reaction Time | 1 hour (Lithiation), 10 minutes (Formylation) | [2] |
| Workup | Acetic acid/water quench, ether extraction, washes | [2] |
| Purification | Recrystallization (Ether/Petroleum Ether) | [2] |
| Reported Yield | 95% |[2] |
Table 2: Comparison of Common Oxidation Methods for Aromatic Aldehydes.
| Method | Oxidant | Typical Conditions | Advantages | Potential Issues |
|---|---|---|---|---|
| Pinnick Oxidation | Sodium Chlorite (NaClO₂) | t-BuOH/H₂O, NaH₂PO₄ buffer, 2-methyl-2-butene scavenger, Room Temp. | High selectivity, mild conditions, tolerates many functional groups.[3][5] | Requires a scavenger to prevent side reactions.[3] |
| Permanganate Oxidation | Potassium Permanganate (KMnO₄) | Acetone or water, often requires heating. | Strong, inexpensive oxidant. | Can be harsh, may cleave other functional groups, produces MnO₂ waste. |
| Jones Oxidation | Chromium Trioxide (CrO₃) | H₂SO₄, Acetone, 0 °C to Room Temp. | Strong, fast reaction. | Uses toxic heavy metals (Chromium), harsh acidic conditions. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde[2]
-
Setup: Under an inert nitrogen atmosphere, add a 2M solution of lithium diisopropylamide in THF/n-heptane (171 mL, 341 mmol) to a flame-dried flask containing anhydrous THF (250 mL).
-
Cooling: Cool the solution to -75 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of 3,4-difluoroanisole (46.8 g, 325 mmol) in anhydrous THF (100 mL) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -75 °C for 1 hour.
-
Formylation: Add dry N,N-dimethylformamide (27.6 mL, 358 mmol) dropwise, maintaining the temperature at -70 °C. Stir for an additional 10 minutes.
-
Quench: Quench the reaction by adding acetic acid (30 mL) followed by water (400 mL), allowing the mixture to warm to 10 °C.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 300 mL). Combine the organic layers and wash sequentially with water (250 mL), 0.2N aqueous HCl (400 mL), and brine (2 x 250 mL).
-
Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a red-orange oil.
-
Purification: Purify the crude product by recrystallization from diethyl ether/petroleum ether to afford 2,3-difluoro-6-methoxybenzaldehyde as a solid (Reported yield: 53.0 g, 95%).
Protocol 2: Pinnick Oxidation of 2,3-Difluoro-6-methoxybenzaldehyde
-
Setup: In a flask, dissolve the 2,3-Difluoro-6-methoxybenzaldehyde (1.0 equiv) in tert-butanol and water (e.g., a 3:2 mixture).
-
Reagent Addition: Add 2-methyl-2-butene (e.g., 7.0 equiv) as a scavenger, followed by sodium dihydrogen phosphate (NaH₂PO₄, e.g., 2.0 equiv) as a buffer.
-
Oxidation: Cool the mixture to 0 °C. Add a solution of sodium chlorite (NaClO₂, e.g., 2.0 equiv, 80% technical grade) in water dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Quench: Quench any remaining oxidant by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Workup: Acidify the mixture with 1M HCl and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization or acid-base extraction as described in the troubleshooting section.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the formylation step.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis? A: Organolithium reagents like LDA are pyrophoric and react violently with water. They must be handled under an inert atmosphere by trained personnel. The reaction requires cryogenic temperatures (-75 °C), which can cause severe burns; proper personal protective equipment (PPE), including cryogenic gloves, is necessary. DMF is a skin irritant and should be handled in a fume hood.
Q2: Can I use n-Butyllithium (n-BuLi) instead of LDA for the lithiation step? A: While n-BuLi is a strong base, LDA is generally preferred for ortho-lithiation of substituted anisoles. LDA is a bulkier, non-nucleophilic base, which can lead to higher regioselectivity and fewer side reactions compared to n-BuLi. Using n-BuLi may result in a different product distribution or lower yield.
Q3: Are there alternative synthetic routes to the final product? A: While the described route is efficient, other strategies could be envisioned. For example, one could attempt a Grignard reaction from a corresponding bromo-difluoroanisole followed by carboxylation with CO₂. Another possibility involves functional group manipulation from a different commercially available difluoro-benzene derivative. However, the ortho-lithiation route is well-established and high-yielding when performed correctly.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 4. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. psiberg.com [psiberg.com]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. researchgate.net [researchgate.net]
Purification of "2,3-Difluoro-6-methoxybenzoic acid" from isomeric impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3-Difluoro-6-methoxybenzoic acid from common isomeric and process-related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities in this compound typically originate from the synthetic route. A common synthesis involves the ortho-lithiation and formylation of 3,4-difluoroanisole to produce 2,3-difluoro-6-methoxybenzaldehyde, followed by oxidation. The primary impurities include:
-
Isomeric Impurity: The most probable isomeric impurity is 3,4-Difluoro-2-methoxybenzoic acid . This arises from the non-selective lithiation of the starting material, 3,4-difluoroanisole, at the alternative ortho position. Due to their similar physical properties, this isomer can be challenging to separate.
-
Unreacted Starting Material: Residual 2,3-difluoro-6-methoxybenzaldehyde from an incomplete oxidation step is a common impurity.
-
Precursor Carryover: Impurities from the synthesis of the aldehyde precursor may also be present in the final product.
-
Inorganic Salts: Salts from the basic workup of the oxidation reaction (e.g., manganese salts if using permanganate) can be present.
Q2: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A2: A low and broad melting point is a classic indicator of impurities. The presence of isomeric impurities, unreacted aldehyde, or residual solvents disrupts the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Further purification is necessary.
Q3: I am having difficulty separating the this compound from its 3,4-difluoro-2-methoxy isomer. What is the best approach?
A3: Separating positional isomers is often challenging. While a single recrystallization may not be sufficient, several techniques can be employed:
-
Fractional Crystallization: This involves a series of carefully controlled recrystallizations. By using a solvent system where the two isomers have slightly different solubilities, it is possible to enrich the mother liquor with one isomer while the crystals are enriched with the other. This process may need to be repeated multiple times.
-
Preparative Chromatography: Column chromatography, particularly High-Performance Liquid Chromatography (HPLC) or Ultra Performance Convergence Chromatography (UPC2), can be highly effective for separating isomers. Phenyl or pentafluorophenyl (PFP) columns are often effective for separating positional isomers due to their ability to engage in π-π interactions.[1]
Q4: Can I use acid-base extraction to purify the crude product?
A4: Yes, acid-base extraction is a highly effective and recommended first step for purifying the crude product.[2] This technique will efficiently separate the acidic product (this compound) from any neutral impurities, such as unreacted 2,3-difluoro-6-methoxybenzaldehyde. The process involves dissolving the crude mixture in an organic solvent, extracting with an aqueous base (like sodium bicarbonate) to convert the carboxylic acid to its water-soluble salt, and then re-acidifying the aqueous layer to precipitate the purified acid.
Purification Workflow
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | The solution is supersaturated at a temperature above the melting point of the impure product. The rate of cooling is too fast. The chosen solvent is too nonpolar. | Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease saturation. Allow the solution to cool much more slowly (e.g., by placing the flask in an insulated container). Try a more polar solvent or a mixed solvent system. |
| No crystals form upon cooling. | Too much solvent was used, and the solution is not saturated. The solution is supersaturated but requires nucleation. | Evaporate some of the solvent to increase the concentration and attempt to cool again. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Add a "seed crystal" of the pure product. |
| Low recovery of purified product. | Too much solvent was used, leaving a significant amount of product in the mother liquor. The product has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration (if performed). | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Use pre-heated glassware (funnel, receiving flask) for hot filtration to prevent the product from crashing out. |
| Product purity does not improve significantly. | The chosen solvent does not effectively differentiate between the product and the impurities (especially isomers). Co-crystallization of impurities is occurring. | Experiment with different solvent systems. Common choices for benzoic acids include water, ethanol/water mixtures, or hexane/acetone.[3] Perform a second recrystallization with a different solvent. For persistent isomeric impurities, consider column chromatography. |
Acid-Base Extraction Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of acid after precipitation. | Incomplete extraction into the aqueous basic layer. Insufficient acidification of the aqueous layer. The product has some solubility in the acidic aqueous solution. | Perform multiple extractions (e.g., 3 times) with the aqueous base to ensure complete transfer of the carboxylate salt. Check the pH of the aqueous layer after acidification with pH paper to ensure it is sufficiently acidic (pH < 2). Thoroughly cool the acidified solution in an ice bath to minimize the solubility of the precipitated acid before filtration. |
| An emulsion forms at the interface. | Vigorous shaking of the separatory funnel. High concentration of dissolved substances. | Swirl the separatory funnel gently instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion. If the emulsion persists, filter the mixture through a pad of Celite. |
| Precipitated acid is oily or sticky. | The acid precipitated from a warm solution. The presence of impurities is lowering the melting point. | Ensure the aqueous solution is thoroughly cooled in an ice bath before and during acidification. If the product remains oily, extract it from the aqueous solution with a fresh portion of an organic solvent (e.g., ethyl acetate), then dry and evaporate the solvent. The resulting solid can then be recrystallized. |
Experimental Protocols
Protocol 1: General Procedure for Oxidation of Aldehyde to Carboxylic Acid
Disclaimer: This is a general procedure for the oxidation of an aryl aldehyde and should be adapted and optimized for the specific substrate.
Materials:
-
2,3-difluoro-6-methoxybenzaldehyde
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃) (for quenching)
-
Deionized water
-
Suitable organic solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Dissolution: Dissolve the 2,3-difluoro-6-methoxybenzaldehyde in a suitable solvent. A mixture of t-butanol and water, or acetone and water, is often used for permanganate oxidations.
-
Reaction Setup: Cool the solution in an ice bath. Prepare a solution of potassium permanganate in water.
-
Oxidation: Slowly add the potassium permanganate solution to the cooled aldehyde solution while stirring vigorously. Maintain the temperature below 10°C. The reaction is exothermic. The purple color of the permanganate will disappear as it is consumed.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is no longer visible.
-
Quenching: After the reaction is complete, quench any excess permanganate by adding a small amount of sodium bisulfite solution until the purple color disappears and the brown manganese dioxide (MnO₂) precipitate is evident.
-
Workup: Filter the mixture to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.
-
Extraction: Combine the filtrate and washes. If an organic co-solvent was used, remove it under reduced pressure. Extract the aqueous solution with a low-polarity organic solvent (e.g., hexanes or diethyl ether) to remove any remaining neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~2. The this compound will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and air-dry.
Protocol 2: Purification by Acid-Base Extraction
Materials:
-
Crude this compound
-
Diethyl ether (or ethyl acetate)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude product in diethyl ether.
-
Extraction: Transfer the ether solution to a separatory funnel. Add an equal volume of 5% NaHCO₃ solution. Stopper the funnel and shake gently, venting frequently to release the CO₂ gas produced.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer two more times with fresh portions of 5% NaHCO₃ solution, combining the aqueous extracts each time.
-
Back-Wash (Optional): Wash the combined aqueous extracts with a small portion of diethyl ether to remove any trapped neutral impurities. Discard this ether wash.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly and with stirring, add concentrated HCl dropwise until gas evolution ceases and the solution is strongly acidic (test with pH paper, pH < 2). The purified product will precipitate.
-
Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water.
-
Drying: Dry the purified this compound, preferably in a vacuum oven.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude or partially purified this compound
-
Recrystallization solvent (e.g., ethanol/water, hexane/acetone, or toluene)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the acid has high solubility at elevated temperatures and low solubility at low temperatures. An ethanol/water mixture is often a good starting point.
-
Dissolution: Place the crude acid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to dissolve the solid.
-
Saturation: If using a solvent pair, add the second solvent (e.g., hot water) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Then, add a few drops of the first solvent to make the solution clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the pure crystals in a vacuum oven.
Logic for Purification Strategy
References
Technical Support Center: Crystallization of 2,3-Difluoro-6-methoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 2,3-Difluoro-6-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its crystallization?
A1: Understanding the physical properties is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H6F2O3 | [1][2] |
| Molecular Weight | 188.13 g/mol | [1] |
| Appearance | White to pale cream crystals or powder | [2] |
| Melting Point | 123.5-129.5 °C | [2] |
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on the structure (an aromatic carboxylic acid with fluoro and methoxy substituents) and information on similar compounds, a range of solvents can be considered. Water is a common solvent for benzoic acid itself, but the fluorine and methoxy groups on "this compound" increase its non-polar character, suggesting that organic solvents or solvent mixtures might be more effective. A synthesis of the related compound, 2,3-difluoro-6-methoxybenzaldehyde, successfully used a diethyl ether/petroleum ether solvent system for recrystallization.[3]
Recommended Solvents to Screen:
-
Single Solvents: Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene
-
Solvent Mixtures: Ethanol/Water, Acetone/Water, Diethyl Ether/Petroleum Ether
Q3: How can I induce crystallization if no crystals form upon cooling?
A3: If crystals do not form spontaneously, several techniques can be employed to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.[4][5]
-
Seeding: Introduce a tiny crystal of pure this compound (a "seed crystal") into the supersaturated solution.[4][5]
-
Concentration: If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cooling: Cool the solution in an ice bath to further decrease the solubility of the compound.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the crystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out (Product separates as an oil instead of crystals) | The solution is too concentrated, or the cooling rate is too fast. The boiling point of the solvent may be above the melting point of the impure compound. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool more slowly. Consider using a solvent with a lower boiling point. |
| Poor Crystal Yield | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | Reduce the initial amount of solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration.[6] Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. |
| Discolored Crystals (e.g., yellow or brown tint) | Presence of colored impurities from the synthesis. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that using too much charcoal can reduce your yield. |
| Low Purity of Crystals | The chosen solvent is not ideal, leading to co-crystallization of impurities. The cooling was too rapid, trapping impurities within the crystal lattice. | Perform a second recrystallization with a different solvent system. Ensure slow cooling to allow for the formation of pure crystals. |
Experimental Protocols
General Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent and specific volumes will need to be optimized based on experimental observations.
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves. If necessary, add small portions of additional hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. To promote further crystallization, cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Visual Guides
Troubleshooting Logic for Crystallization Issues
Caption: A flowchart for troubleshooting common crystallization problems.
General Experimental Workflow for Recrystallization
Caption: A diagram illustrating the general workflow for recrystallization.
References
- 1. PubChemLite - this compound (C8H6F2O3) [pubchemlite.lcsb.uni.lu]
- 2. This compound, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Fluorobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering colored impurities in fluorobenzoic acid samples.
Frequently Asked Questions (FAQs)
Q1: What causes the discoloration (e.g., yellow or brownish tint) in my fluorobenzoic acid sample?
Discoloration in fluorobenzoic acid is typically caused by the presence of non-volatile, colored organic impurities.[1][2] These impurities often originate from the synthesis process itself. Common culprits include:
-
Azo Compounds: Side reactions during the diazotization of anthranilic acid can form colored azo-byproducts.[1]
-
Oxidation Products: Minor, colored byproducts can form from the oxidation of starting materials or the product, especially at elevated temperatures.[1]
-
Tar-like Byproducts: During certain synthesis routes, such as those involving the diazotization of anthranilic acid, tar-like substances can form, leading to discoloration.[2]
Q2: What are the primary methods for removing colored impurities from fluorobenzoic acid?
The most common and effective methods for removing colored impurities are recrystallization with activated carbon (charcoal) treatment and sublimation.[1][2]
-
Activated Carbon Treatment: Activated carbon has a high surface area that effectively adsorbs many colored organic impurities.[2][3][4][5] It is typically used during the recrystallization process.
-
Recrystallization: This technique separates compounds based on differences in their solubility. By dissolving the impure acid in a hot solvent and allowing it to cool slowly, purer crystals of fluorobenzoic acid will form, leaving the impurities behind in the solvent.[6][7]
-
Sublimation: Vacuum sublimation is a highly effective method for purifying volatile solids like fluorobenzoic acid from non-volatile impurities, which are often the source of color.[1][2]
Q3: My fluorobenzoic acid sample is still colored after a single recrystallization. What should I do?
If a single recrystallization does not sufficiently decolorize your sample, you can perform a second recrystallization. For persistent color, incorporating an activated carbon treatment during the recrystallization process is highly recommended.[2][8] The activated carbon will help adsorb the colored impurities that may have co-crystallized with your product.
Q4: Can the choice of recrystallization solvent affect color removal?
Yes, the choice of solvent is critical. An ideal solvent should dissolve the fluorobenzoic acid well at high temperatures but poorly at low temperatures, while the colored impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for removal by hot filtration).[7] For fluorobenzoic acid, a common solvent system is a mixture of ethanol and water.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of fluorobenzoic acid.
| Problem | Possible Cause | Suggested Solution |
| Persistent Yellow/Brown Color After Recrystallization | Highly soluble colored impurities co-crystallizing with the product. | Perform a second recrystallization. Add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities.[2][8] |
| Low Recovery of Product After Purification | Too much solvent was used during recrystallization. The product is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.[2] Pre-heat the funnel and filter flask for hot filtration to prevent premature crystal formation.[2] |
| Product "Oils Out" Instead of Crystallizing | The solution is supersaturated at a temperature above the melting point of the impure compound. The solution was cooled too rapidly. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool much more slowly; using an insulated container can help moderate the cooling rate.[2] |
| Broad or Depressed Melting Point | The sample is still impure or contains residual solvent. | Repeat the purification step (recrystallization or sublimation).[2] Dry the sample thoroughly under a vacuum to remove any remaining solvent.[2] |
Purity Improvement after Purification
The effectiveness of purification can be assessed by comparing the melting point of the crude and purified product. A sharper and higher melting point indicates a purer compound.
| Sample | Appearance | Melting Point (°C) |
| Crude p-Fluorobenzoic Acid | Off-white to yellow solid | 183–184 °C[9] |
| Purified p-Fluorobenzoic Acid | White crystalline solid | 186 °C[9] |
Experimental Protocols
Protocol 1: Recrystallization with Activated Carbon Treatment
This protocol describes the purification of fluorobenzoic acid using a mixed solvent system (ethanol/water) and activated carbon for decolorization.
Materials:
-
Crude, colored fluorobenzoic acid
-
Ethanol
-
Deionized water
-
Activated carbon (decolorizing charcoal)
-
Erlenmeyer flasks
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude fluorobenzoic acid in a minimal amount of hot ethanol.[2]
-
Water Addition: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy, indicating the saturation point.[2]
-
Re-dissolution: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[2]
-
Decolorization: Remove the flask from the heat source and allow it to cool slightly. Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the solution.[2] Caution: Add the carbon carefully to the slightly cooled solution to avoid violent boiling over.
-
Heating: Gently boil the solution with the activated carbon for 5-10 minutes to ensure maximum adsorption of impurities.[2][8]
-
Hot Gravity Filtration: Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon and any other insoluble impurities.[2] Collect the clear, hot filtrate in a clean Erlenmeyer flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Large, pure crystals should form. To maximize recovery, place the flask in an ice bath once it has reached room temperature.[2][10]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[2]
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining mother liquor.[2]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[2]
Visual Workflow and Decision Guides
The following diagrams illustrate the experimental workflow for purification and a troubleshooting decision tree for common issues.
Caption: Workflow for purifying fluorobenzoic acid.
Caption: Decision tree for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Activated Carbon for Treatment of organic & inorganic acids - Donau Carbon GmbH [donau-carbon.com]
- 4. Activated Carbon for Acids/Chemical Purification | Calgon Carbon Corporation [calgoncarbon.com]
- 5. chemviron.eu [chemviron.eu]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Side reactions to consider in the ortho-lithiation of fluoroanisoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the ortho-lithiation of fluoroanisoles. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider during the ortho-lithiation of fluoroanisoles?
A1: The two most significant side reactions are benzyne formation and the anionic Fries rearrangement. Benzyne formation is particularly prevalent with fluoroanisoles due to the ability of the fluorine atom to act as a leaving group upon ortho-lithiation. The anionic Fries rearrangement is more likely to occur if the methoxy group is replaced by a carbamate, a common directing group in ortho-lithiation reactions.[1][2]
Q2: How does the position of the fluorine atom on the anisole ring affect the propensity for side reactions?
A2: The position of the fluorine atom significantly influences the reaction outcome.
-
2-Fluoroanisole: Lithiation occurs readily at the 6-position, directed by the methoxy group. However, the resulting ortho-lithiated species is prone to eliminate lithium fluoride to form a benzyne intermediate.
-
3-Fluoroanisole: Lithiation can occur at either the 2-position (directed by the methoxy group) or the 4-position (influenced by the fluorine). The 2-lithiated species can eliminate lithium fluoride to form a benzyne. The regioselectivity of lithiation can be influenced by the base and reaction conditions.
-
4-Fluoroanisole: Lithiation is directed to the 3-position by the methoxy group. The resulting lithiated species is generally more stable towards benzyne formation compared to the ortho-lithiated 2-fluoroanisole, but it can still occur, especially at higher temperatures.
Q3: Which organolithium base is best for the ortho-lithiation of fluoroanisoles?
A3: The choice of base is critical and depends on the specific fluoroanisole isomer and the desired outcome.
-
n-BuLi: A commonly used and versatile base. However, its high reactivity can sometimes lead to increased side reactions, including benzyne formation.[2]
-
s-BuLi: More basic and sterically hindered than n-BuLi, which can sometimes lead to higher regioselectivity and cleaner reactions. It is often used with an additive like TMEDA.
-
t-BuLi: The most basic of the butyllithiums. Its high reactivity often leads to benzyne formation. However, in some cases, it can provide excellent yields of the desired product if the reaction is carefully controlled at very low temperatures.[3]
-
LDA (Lithium diisopropylamide): A non-nucleophilic, sterically hindered base that can be effective for deprotonation while minimizing nucleophilic attack on other functional groups. It can be a good choice to suppress benzyne formation in some cases.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Ortho-functionalized Product and/or Formation of Multiple Unidentified Byproducts.
This is a common issue often attributed to the formation of a benzyne intermediate followed by its reaction with nucleophiles present in the reaction mixture.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Benzyne formation is often accelerated at higher temperatures. Performing the lithiation and the subsequent electrophilic quench at very low temperatures (e.g., -78 °C or even -95 °C) can significantly suppress this side reaction.[3]
-
Change the Organolithium Base: If using a highly reactive base like t-BuLi or n-BuLi, consider switching to a less reactive or more sterically hindered base like s-BuLi or LDA. This can favor the desired deprotonation over elimination.
-
Use a Trapping Agent: To confirm the presence of a benzyne intermediate, a trapping agent like furan can be added to the reaction mixture. The formation of the corresponding Diels-Alder adduct provides strong evidence for benzyne formation.[3]
-
Modify the Solvent System: The choice of solvent can influence the stability of the ortho-lithiated species. Ethereal solvents like THF are common, but in some cases, using a less polar solvent like diethyl ether or even a hydrocarbon solvent (with an additive like TMEDA) might alter the reaction pathway and reduce benzyne formation.
Issue 2: Formation of a Phenolic Byproduct Instead of the Desired Ortho-substituted Anisole.
This issue may indicate an anionic Fries rearrangement, especially if a carbamate directing group is used instead of a simple methoxy group.
Troubleshooting Steps:
-
Maintain Low Temperatures: The anionic Fries rearrangement is highly temperature-dependent. The ortho-lithiated carbamates are often stable at -78 °C but can rearrange upon warming.[2] Ensure the temperature is strictly controlled throughout the reaction and quenching process.
-
Choose the Appropriate Carbamate: The stability of the ortho-lithiated carbamate can be influenced by the substituents on the nitrogen atom. For example, diethyl carbamates are generally more stable to rearrangement at low temperatures than dimethyl carbamates.[2]
-
Rapid Quenching: After the lithiation step is complete, quench the reaction with the electrophile as quickly as possible at low temperature to minimize the time the lithiated intermediate has to rearrange.
Quantitative Data Summary
The following tables summarize the qualitative and, where available, quantitative impact of different reaction parameters on the ortho-lithiation of fluoroanisoles. Direct comparative data for all isomers under identical conditions is limited in the literature; however, the trends provide valuable guidance for reaction optimization.
Table 1: Effect of Base on Ortho-lithiation Outcome
| Base | Relative Basicity | General Observations for Fluoroanisoles | Potential Side Reactions Promoted |
| n-BuLi | Strong | Effective for deprotonation, but can lead to benzyne formation. | Benzyne formation. |
| s-BuLi | Stronger | Often provides better regioselectivity; used with TMEDA. | Benzyne formation (can be less than with n-BuLi). |
| t-BuLi | Strongest | Highly reactive, significant potential for benzyne formation.[3] | Benzyne formation (major) . |
| LDA | Strong, non-nucleophilic | Can be effective in suppressing benzyne formation. | Less prone to benzyne formation than alkyllithiums. |
Table 2: Effect of Temperature on Side Reactions
| Temperature | Effect on Benzyne Formation | Effect on Anionic Fries Rearrangement | Recommendation |
| > -40 °C | Significantly Increased | Significantly Increased | Avoid for sensitive substrates. |
| -78 °C | Generally Suppressed | Generally Suppressed for stable carbamates.[2] | Standard starting temperature. |
| < -78 °C | Further Suppressed | Further Suppressed | Recommended for highly unstable lithiated species. |
Experimental Protocols
General Protocol for Ortho-lithiation of a Fluoroanisole and Trapping with an Electrophile
Materials:
-
Fluoroanisole (e.g., 2-fluoroanisole, 3-fluoroanisole, or 4-fluoroanisole)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Organolithium reagent (e.g., n-BuLi, s-BuLi in cyclohexane, or LDA in THF/hexanes)
-
Electrophile (e.g., trimethylsilyl chloride, dimethylformamide, benzaldehyde)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an inert gas inlet.
-
Reagent Addition: Dissolve the fluoroanisole (1.0 eq.) in the anhydrous solvent under an inert atmosphere. Cool the solution to the desired temperature (typically -78 °C using a dry ice/acetone bath).
-
Lithiation: Slowly add the organolithium reagent (1.1-1.5 eq.) dropwise via syringe, maintaining the internal temperature below the specified limit. Stir the reaction mixture at this temperature for the determined time (e.g., 1-2 hours).
-
Electrophilic Quench: Add the electrophile (1.2-2.0 eq.) dropwise to the reaction mixture at the low temperature. Allow the reaction to stir for an additional period (e.g., 1-3 hours) at the same temperature or allow it to slowly warm to room temperature, depending on the electrophile's reactivity.
-
Workup: Quench the reaction by the slow addition of the quenching solution at low temperature. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Note: The success of this reaction is highly dependent on strictly anhydrous and anaerobic conditions. All glassware should be thoroughly dried, and all reagents and solvents should be anhydrous.
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Grignard Reactions with Difluoroaromatic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving difluoroaromatic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Grignard reaction with a difluorobromoaromatic compound is not initiating. What are the common causes and solutions?
A1: Failure to initiate is a common issue. Here are the primary causes and troubleshooting steps:
-
Inactive Magnesium Surface: Magnesium turnings can have an oxide layer (MgO) that prevents the reaction.[1][2]
-
Presence of Moisture: Grignard reagents are highly sensitive to water and will be quenched.[6]
-
Poor Quality Reagents: The difluoroaromatic halide or the solvent may contain impurities.
-
Solution: Use freshly purified reagents and anhydrous grade solvents.
-
Q2: I'm observing a low yield of my desired product. What are the likely reasons?
A2: Low yields can be attributed to several factors:
-
Incomplete Grignard Reagent Formation: See Q1 for troubleshooting initiation issues.
-
Wurtz-Type Coupling: A major side reaction is the coupling of the Grignard reagent with the unreacted difluoroaromatic halide to form a biaryl byproduct.[2][4] This is particularly favored at high concentrations of the halide and elevated temperatures.[2]
-
Protonation of the Grignard Reagent: Traces of water or other acidic protons in the reaction mixture will protonate and deactivate the Grignard reagent.[6]
-
Benzyne Formation: With ortho-dihaloaromatics, elimination of MgXF can lead to the formation of a highly reactive benzyne intermediate, which can then undergo various side reactions.[8][9][10]
-
Solution: Carefully control the reaction temperature and consider using milder reaction conditions.
-
Q3: The reaction mixture turns dark brown or black during the Grignard reagent formation. Should I be concerned?
A3: A color change to cloudy grey or brownish is often normal for Grignard reagent formation. However, a very dark brown or black color could indicate decomposition or the formation of finely divided metal from side reactions, potentially including Wurtz coupling products.[11] If this is accompanied by a low yield, it's a sign that the reaction conditions may need to be optimized.
Q4: What are the expected byproducts in a Grignard reaction with a difluorobromoaromatic compound?
A4: The primary byproducts to anticipate are:
-
Difluorobiphenyls (from Wurtz-type coupling): These are formed from the reaction of the Grignard reagent with the starting halide.[2][4]
-
Difluorobenzene (from protonation): This results from the reaction of the Grignard reagent with any source of protons, such as water.[6]
-
Products from Benzyne Intermediates: If a benzyne intermediate is formed, it can be trapped by nucleophiles or dimerize, leading to a mixture of products.[8][9]
Byproduct Summary
The following table summarizes the common byproducts and their typical formation pathways.
| Byproduct Category | Specific Example (from 1-bromo-2,4-difluorobenzene) | Formation Pathway | Mitigation Strategy |
| Wurtz-Type Coupling | 2,2',4,4'-Tetrafluorobiphenyl | Reaction of the Grignard reagent with the unreacted aryl halide.[2][4] | Slow, dropwise addition of the aryl halide to the magnesium suspension.[4] Maintain a controlled reaction temperature. |
| Protonation | 1,3-Difluorobenzene | Reaction of the Grignard reagent with adventitious water or other protic species.[6] | Use rigorously dried glassware and anhydrous solvents under an inert atmosphere.[6][7] |
| Benzyne-Derived | Varies (e.g., from reaction with solvent or dimerization) | Elimination of MgBrF from an ortho-fluorosubstituted Grignard reagent.[8][9] | Careful temperature control and use of appropriate solvents. |
Experimental Protocols
Protocol 1: Preparation of a Difluoroaromatic Grignard Reagent (General Procedure)
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Difluorobromoaromatic compound (1.0 equivalent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (catalytic amount) or 1,2-dibromoethane (a few drops)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at >120°C overnight and assemble while hot under a stream of inert gas.[6][7]
-
Magnesium Activation: Place the magnesium turnings and a crystal of iodine in the reaction flask.[4] Gently warm the flask under a slow stream of inert gas until the iodine sublimes and the violet color disappears.[4] Allow the flask to cool to room temperature.
-
Initiation: Add a small portion of the difluorobromoaromatic compound (dissolved in the anhydrous solvent) to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a cloudy, grayish suspension.[4]
-
Addition: Once the reaction has started, add the remaining solution of the difluorobromoaromatic compound dropwise from the addition funnel at a rate that maintains a gentle reflux.[4]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish-brown solution is the Grignard reagent and should be used immediately.
Protocol 2: Quenching and Workup
-
Cooling: Cool the Grignard reagent solution to 0°C in an ice bath.
-
Addition of Electrophile: Slowly add a solution of the electrophile (e.g., an aldehyde or ketone) in the anhydrous solvent to the Grignard reagent.
-
Quenching: After the reaction with the electrophile is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]
-
Extraction: Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7] Further purification can be achieved by chromatography or recrystallization.
Visualizations
Caption: Workflow for Grignard synthesis.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. echemi.com [echemi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
Stability of "2,3-Difluoro-6-methoxybenzoic acid" under different conditions
Technical Support Center: 2,3-Difluoro-6-methoxybenzoic acid
This technical support center provides guidance on the stability of this compound under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] Keep containers tightly sealed and protect from light and moisture. Storage under an inert atmosphere (e.g., argon or nitrogen) can also be considered to prevent potential degradation from atmospheric components.[1]
Q2: Is this compound sensitive to light?
Q3: What is the expected stability of this compound in acidic and basic solutions?
Benzoic acid and its derivatives can undergo hydrolysis under strong acidic or basic conditions, although the rate can vary significantly based on the other substituents on the aromatic ring. The fluorine and methoxy groups on this compound may influence its hydrolytic stability. It is advisable to perform forced degradation studies to determine its specific stability profile across a range of pH values.[3][4]
Q4: Can this compound degrade upon exposure to oxidizing agents?
Yes, like many organic molecules, this compound can be susceptible to oxidation.[2] Contact with strong oxidizing agents should be avoided.[2] Forced degradation studies using reagents like hydrogen peroxide are recommended to assess its oxidative stability.[3]
Troubleshooting Guide for Stability Studies
| Issue | Potential Cause | Suggested Solution |
| Unexpected peaks in chromatogram of a freshly prepared solution. | Contamination of the solvent or glassware. The compound may be reacting with the solvent. | Use high-purity solvents and thoroughly clean all glassware. Prepare a blank sample (solvent only) to identify any solvent-related impurities. Consider using an alternative solvent if reactivity is suspected. |
| Significant degradation observed under mild thermal stress. | The compound may have low thermal stability. The presence of impurities could be catalyzing degradation. | Re-purify the compound to remove any potential catalytic impurities. Conduct thermal stability studies at a lower temperature range to determine the degradation onset temperature. |
| Inconsistent results in photostability studies. | Variability in the light source intensity or wavelength. Inconsistent sample exposure distances. | Use a calibrated photostability chamber that provides controlled and reproducible light exposure according to ICH Q1B guidelines.[3] Ensure all samples are placed at the same distance from the light source. |
| Poor mass balance in forced degradation studies. | Formation of non-UV active or volatile degradation products. Degradation products may not be eluting from the HPLC column. | Utilize a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) in parallel with a UV detector.[5] Employ Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile degradants.[5] Modify the chromatographic method (e.g., gradient, mobile phase) to ensure all components are eluted.[5] |
Quantitative Stability Data Summary
The following table is a template for summarizing the results of forced degradation studies on this compound. Users should populate this table with their own experimental data.
| Stress Condition | Parameters | Duration | % Assay of this compound | % Total Degradation | Major Degradants (if identified) |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | 24 hours | e.g., 95.2% | e.g., 4.8% | e.g., Peak at RRT 0.85 |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | 8 hours | e.g., 88.5% | e.g., 11.5% | e.g., Peak at RRT 0.72 |
| Oxidative | 3% H₂O₂, 25°C | 24 hours | e.g., 92.1% | e.g., 7.9% | e.g., Peak at RRT 0.91 |
| Thermal | 80°C, solid state | 48 hours | e.g., 99.5% | e.g., 0.5% | e.g., Not detected |
| Photolytic | ICH compliant light source | 24 hours | e.g., 97.8% | e.g., 2.2% | e.g., Peak at RRT 0.88 |
Experimental Protocols
Forced Degradation Studies
These are generalized protocols and may require optimization based on the observed stability of the compound.
1. Hydrolytic Stability (Acid and Base)
-
Objective: To assess the stability of the compound in acidic and basic solutions.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
For acidic conditions, mix an aliquot of the stock solution with 0.1 M hydrochloric acid to achieve a final drug concentration of approximately 0.1 mg/mL.
-
For basic conditions, mix an aliquot of the stock solution with 0.1 M sodium hydroxide to achieve a final drug concentration of approximately 0.1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
2. Oxidative Stability
-
Objective: To determine the susceptibility of the compound to oxidation.
-
Procedure:
-
Prepare a stock solution of this compound as described above.
-
Mix an aliquot of the stock solution with 3% hydrogen peroxide to a final drug concentration of approximately 0.1 mg/mL.
-
Store the solution at room temperature (25°C), protected from light.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples by a stability-indicating HPLC method.
-
3. Thermal Stability
-
Objective: To evaluate the stability of the solid compound at elevated temperatures.
-
Procedure:
-
Place a known amount of solid this compound in a vial.
-
Store the vial in a temperature-controlled oven at a high temperature (e.g., 80°C).
-
At specified time points (e.g., 24, 48, 72 hours), remove a sample.
-
Dissolve the sample in a suitable solvent to a known concentration.
-
Analyze by a stability-indicating HPLC method.
-
4. Photostability
-
Objective: To assess the stability of the compound when exposed to light.
-
Procedure:
-
Expose a solution of this compound (e.g., 0.1 mg/mL) and the solid compound to a light source that meets ICH Q1B guidelines.[3]
-
Simultaneously, keep control samples (both solution and solid) in the dark under the same temperature conditions.
-
After a defined exposure period (e.g., 24 hours), prepare the samples for analysis.
-
Analyze all samples (exposed and control) by a stability-indicating HPLC method.
-
Diagrams
Caption: Workflow for assessing the stability of a chemical compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Degradation Pathways of Fluorinated Benzoic Acids
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals investigating the degradation of fluorinated benzoic acids (FBAs). Here you will find troubleshooting guidance for common experimental challenges, answers to frequently asked questions, detailed experimental protocols, and curated data to support your research.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental investigation of fluorinated benzoic acid degradation.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| DEG-001 | Why is the degradation of my fluorinated benzoic acid incomplete? | Microbial Degradation: - The microbial strain may not be adapted to the specific isomer of the fluorinated benzoic acid.[1][2]- Formation of inhibitory or dead-end metabolites, such as 2-fluoro-cis,cis-muconic acid from 2- and 3-fluorobenzoate.[1][2]- Substrate concentration may be too high, leading to toxicity.Photocatalytic Degradation: - Insufficient catalyst loading or deactivation of the catalyst.- pH of the solution may not be optimal for the degradation process.[3][4]- Inadequate light intensity or wavelength for catalyst activation. | Microbial Degradation: - Allow for a longer adaptation period for the microbial culture.[1]- Analyze for the accumulation of potential inhibitory intermediates.- Optimize the initial substrate concentration by testing a range of concentrations.Photocatalytic Degradation: - Optimize the catalyst concentration and check for signs of catalyst fouling.- Adjust the pH of the solution to the optimal range for your specific catalyst.[3][4]- Ensure the light source meets the requirements for the photocatalyst being used. |
| DEG-002 | I am observing unexpected peaks in my HPLC/GC-MS analysis. What could they be? | - Formation of degradation intermediates or byproducts.[5][6]- Contamination from solvents, glassware, or the starting material itself.[7]- Abiotic degradation of the compound due to factors like light or temperature.[5] | - Conduct a forced degradation study to intentionally generate and identify potential degradation products.[5]- Run blank samples (solvent only) to identify any background contamination.- Analyze a sample of the starting material to check for impurities.- Run a control experiment without the degradation catalyst (microbes or photocatalyst) to assess abiotic degradation. |
| DEG-003 | Fluoride ion concentration is not increasing stoichiometrically with the degradation of the fluorinated benzoic acid. Why? | - The degradation pathway may not involve immediate defluorination. The fluorine atom may be retained in some of the initial intermediates.- Some degradation pathways for 4-fluorobenzoate have been shown to release only 50-90% of the fluoride.[8][9]- The analytical method for fluoride detection may have interferences from the sample matrix. | - Analyze for fluorinated intermediates to track the fate of the fluorine atom.- Review literature for the specific degradation pathway of your isomer to understand the expected fluoride release.[8][9]- Validate your fluoride analysis method with spiked samples to check for matrix effects. |
| DEG-004 | My microbial culture is not growing on the fluorinated benzoic acid as the sole carbon source. | - The specific isomer may be toxic or resistant to degradation by the selected microbial strain. For example, 3-fluorobenzoate can lead to the accumulation of cytotoxic 3-fluorocatechol.[10]- The culture may require a period of adaptation to induce the necessary enzymes.[1]- Essential nutrients may be lacking in the minimal medium. | - Start with a lower concentration of the fluorinated benzoic acid.- Try co-metabolism by providing an additional, more easily degradable carbon source.[2]- Ensure the mineral salt medium is properly prepared with all necessary trace elements.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for fluorinated benzoic acids?
A1: Fluorinated benzoic acids can be degraded through several pathways, primarily microbial and photocatalytic.
-
Microbial Degradation: Bacteria, particularly Pseudomonas and Alcaligenes species, can degrade fluorinated benzoic acids.[8][9] The degradation of 4-fluorobenzoate often proceeds through the formation of 4-fluorocatechol.[8][9][12] However, other pathways exist, such as one for 4-fluorobenzoate that proceeds via 4-hydroxybenzoate and 3,4-dihydroxybenzoate.[8][9][13] The degradation of 2- and 3-fluorobenzoate can be more complex and may lead to the formation of dead-end metabolites like 2-fluoro-cis,cis-muconic acid.[1][2]
-
Photocatalytic Degradation: This method uses semiconductor catalysts (e.g., TiO2, Ga2O3) and UV light to generate reactive oxygen species that break down the fluorinated benzoic acid molecule.[3][4][14][15] This process can lead to defluorination and mineralization of the aromatic ring.[14][15]
Q2: How can I monitor the degradation of fluorinated benzoic acids?
A2: Several analytical techniques can be used to monitor the degradation process:
-
High-Performance Liquid Chromatography (HPLC): To quantify the disappearance of the parent compound and the appearance of non-volatile intermediates.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Often requires derivatization of the acidic compounds to make them more volatile. It is a powerful tool for identifying and quantifying both the parent compound and its degradation products.[16]
-
Ion Chromatography (IC): To measure the concentration of released fluoride ions, which is a direct indicator of defluorination.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive method for the direct determination and quantification of various fluorinated benzoic acids and their metabolites in complex matrices like groundwater.[17]
Q3: Are there any safety precautions I should take when working with fluorinated benzoic acids and their degradation products?
A3: Yes, standard laboratory safety procedures should be followed. Fluorinated benzoic acids are chemical compounds and should be handled with care. Some degradation intermediates, such as 3-fluorocatechol, can be cytotoxic.[10] Always consult the Safety Data Sheet (SDS) for the specific compounds you are using and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.
Q4: What are the key differences in the microbial degradation of the different isomers of monofluorobenzoic acid?
A4: The position of the fluorine atom on the benzene ring significantly influences the biodegradability. 4-fluorobenzoate is generally more readily degraded by microorganisms after a period of adaptation.[1] In contrast, 2-fluorobenzoate and 3-fluorobenzoate are often co-metabolized and can lead to the formation of dead-end metabolites, making their complete degradation more challenging.[1][2] The initial dioxygenation step is critical, and the position of the fluorine atom can affect the subsequent enzymatic reactions.[1]
Quantitative Data Summary
Table 1: Microbial Degradation of Fluorinated Benzoic Acids
| Organism | Substrate | Fluoride Release (%) | Key Intermediates | Reference |
| Pseudomonas sp. B13 | 4-Fluorobenzoate | Total degradation | Not specified | [1] |
| Pseudomonas sp. B13 | 2-Fluorobenzoate | Elimination during initial dioxygenation | 2-Fluoro-cis,cis-muconic acid (dead-end) | [1][2] |
| Pseudomonas sp. B13 | 3-Fluorobenzoate | Not specified | 3-Fluorocatechol, 2-Fluoro-cis,cis-muconic acid (dead-end) | [1][2] |
| Gram-negative isolates | 4-Fluorobenzoate | 50 - 90 | 4-Fluorocatechol | [8][9] |
| Aureobacterium sp. strain RHO25 | 4-Fluorobenzoate | Stoichiometric | 4-Hydroxybenzoate, 3,4-Dihydroxybenzoate | [8][9][13] |
| Pseudomonas sp. | p-Fluorobenzoic acid | Total | 4-Fluorocatechol, β-ketoadipic acid | [12] |
Table 2: Photocatalytic Degradation of Perfluorooctanoic Acid (PFOA) - A related fluorinated carboxylic acid
| Photocatalyst | Substrate | Initial Concentration (ppm) | Degradation (%) | Time (min) | Reference |
| Mesoporous TiO₂ | PFOA | 10 | 55.9 | 120 | [3][4] |
| 3%-Sb₂O₃/TiO₂ | PFOA | 10 | 81.83 | 120 | [3][4] |
| Commercial P25 | PFOA | 10 | 32.3 | 120 | [3][4] |
Experimental Protocols
Protocol 1: Microbial Degradation of 4-Fluorobenzoic Acid
This protocol is adapted from studies on Pseudomonas and Alcaligenes species.[8][9]
1. Media Preparation (Mineral Salt Medium - MSM):
-
Prepare a basal salt medium containing: KH₂PO₄ (1.5 g/L), Na₂HPO₄·2H₂O (2.2 g/L), (NH₄)₂SO₄ (2.0 g/L), MgCl₂·6H₂O (0.2 g/L).
-
Add 1 mL/L of a trace element solution.
-
Adjust the pH to 7.0.
-
Autoclave at 121°C for 15 minutes.
-
After cooling, add a sterile stock solution of 4-fluorobenzoic acid to the desired final concentration (e.g., 2 mM).
2. Inoculum Preparation:
-
Inoculate a single colony of the selected bacterial strain into a nutrient-rich broth and incubate until the late exponential phase.
-
Harvest the cells by centrifugation (5,000 x g, 10 minutes, 4°C).
-
Wash the cell pellet twice with sterile MSM to remove any residual carbon source.
-
Resuspend the cell pellet in sterile MSM to a final OD₆₀₀ of 1.0.
3. Degradation Assay:
-
In sterile flasks, add 50 mL of MSM containing 4-fluorobenzoic acid.
-
Inoculate with the prepared cell suspension to a starting OD₆₀₀ of 0.1.
-
Include a non-inoculated control flask to monitor for abiotic degradation.
-
Incubate at 30°C with shaking (150 rpm).
-
Withdraw samples at regular time intervals (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Centrifuge the samples to pellet the cells and analyze the supernatant.
4. Analytical Monitoring:
-
HPLC: Analyze the supernatant for the concentration of 4-fluorobenzoic acid.
-
Ion Chromatography: Analyze the supernatant for the concentration of fluoride ions.
-
LC-MS/MS or GC-MS: Analyze for the identification of metabolic intermediates.
Protocol 2: Photocatalytic Degradation of Fluorinated Benzoic Acids
This protocol is based on general procedures for the photocatalytic degradation of organic pollutants.[3][4][11]
1. Materials and Reagents:
-
Fluorinated benzoic acid of interest.
-
Photocatalyst (e.g., TiO₂, Sb₂O₃/TiO₂).
-
Photoreactor with a UV light source (e.g., low-pressure mercury lamp).
-
Quartz reaction vessel.
-
Magnetic stirrer.
-
Deionized water.
2. Experimental Setup:
-
Prepare a stock solution of the fluorinated benzoic acid in deionized water (e.g., 10 ppm).
-
Prepare a stock suspension of the photocatalyst in deionized water (e.g., 1 g/L).
3. Degradation Procedure:
-
In the quartz reaction vessel, add the fluorinated benzoic acid solution.
-
Add the photocatalyst suspension to achieve the desired catalyst loading (e.g., 0.25 g/L).
-
Stir the suspension in the dark for 30-60 minutes to allow for adsorption/desorption equilibrium.
-
Take an initial sample (time = 0).
-
Turn on the UV light source to initiate the reaction.
-
Maintain constant stirring and temperature throughout the experiment.
-
Withdraw aliquots at defined time intervals.
-
Filter the samples through a 0.22 µm syringe filter to remove the catalyst before analysis.
4. Analytical Monitoring:
-
HPLC: To monitor the concentration of the parent fluorinated benzoic acid.
-
Ion Chromatography: To measure the release of fluoride ions.
-
Total Organic Carbon (TOC) Analyzer: To assess the extent of mineralization.
Visualizations
Caption: Microbial degradation pathways of 4-fluorobenzoic acid.
Caption: General experimental workflow for degradation studies.
Caption: Troubleshooting logic for degradation experiments.
References
- 1. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Frontiers | Enhanced Photocatalytic Degradation of Perfluorooctanoic Acid by Mesoporous Sb2O3/TiO2 Heterojunctions [frontiersin.org]
- 4. Enhanced Photocatalytic Degradation of Perfluorooctanoic Acid by Mesoporous Sb2O3/TiO2 Heterojunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Fluorobenzoate Degradation Pathway [eawag-bbd.ethz.ch]
- 11. benchchem.com [benchchem.com]
- 12. The metabolism of p-fluorobenzoic acid by a Pseudomonas sp. | Semantic Scholar [semanticscholar.org]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
- 17. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Scaling Up the Synthesis of 2,3-Difluoro-6-methoxybenzoic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 2,3-Difluoro-6-methoxybenzoic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most widely adopted and scalable two-step synthesis begins with the ortho-lithiation of 3,4-difluoroanisole, followed by formylation to yield the intermediate 2,3-difluoro-6-methoxybenzaldehyde. This aldehyde is then oxidized to the final product, this compound. This route is favored for its high regioselectivity and good overall yield.
Q2: What are the critical parameters for a successful ortho-lithiation of 3,4-difluoroanisole?
A2: Success in the ortho-lithiation step hinges on several key factors:
-
Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry, as organolithium reagents are extremely sensitive to moisture.
-
Low Temperature: The reaction must be maintained at a very low temperature (typically -75 °C) to prevent side reactions and ensure the stability of the lithiated intermediate.[1]
-
Inert Atmosphere: A nitrogen or argon atmosphere is essential to prevent the quenching of the organolithium reagent by atmospheric oxygen and moisture.
-
Slow Addition of Reagents: The dropwise addition of both the organolithium reagent and the electrophile (DMF) is crucial for controlling the reaction exotherm and preventing side reactions.[1]
Q3: Which oxidation method is recommended for converting 2,3-difluoro-6-methoxybenzaldehyde to the carboxylic acid on a larger scale?
A3: For a scalable and reliable oxidation, the Pinnick oxidation is highly recommended. This method utilizes sodium chlorite (NaClO2) under mild acidic conditions and is known for its high functional group tolerance and its ability to oxidize sterically hindered aldehydes with high yields.[2] It is generally preferred over stronger oxidants like potassium permanganate, which can sometimes lead to over-oxidation or side reactions with substituted aromatic rings.
Q4: How can I purify the final product, this compound, on a larger scale?
A4: For large-scale purification, recrystallization is the most effective method. The choice of solvent is critical. A common approach for benzoic acid derivatives is recrystallization from hot water or a mixed solvent system like ethanol/water. For less polar impurities, a solvent pair like toluene/petroleum ether can be effective. Another industrial method involves steam distillation, which can be very effective for separating benzoic acids from non-volatile impurities.[3]
Experimental Workflow and Logic
The overall synthetic strategy is a two-step process. The first step establishes the required substitution pattern on the aromatic ring, and the second step converts the aldehyde functionality to the desired carboxylic acid.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde
This protocol is adapted from a well-established procedure for the ortho-lithiation and formylation of 3,4-difluoroanisole.[1]
Materials:
-
3,4-Difluoroanisole
-
Lithium diisopropylamide (LDA) solution (e.g., 2 M in THF/heptane/ethylbenzene)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetic Acid
-
Diethyl ether
-
0.2 N Hydrochloric acid
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Under a nitrogen atmosphere, dilute a 2 M solution of lithium diisopropylamide in THF/n-heptane with anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel.
-
Cool the solution to -75 °C using a dry ice/acetone bath.
-
Slowly add a solution of 3,4-difluoroanisole in anhydrous THF dropwise via the addition funnel, maintaining the internal temperature at -75 °C.
-
Stir the reaction mixture at -75 °C for 1 hour.
-
Slowly add anhydrous N,N-dimethylformamide dropwise, keeping the temperature at or below -70 °C.
-
Continue stirring at -70 °C for 10 minutes.
-
Quench the reaction by adding acetic acid, followed by water, allowing the temperature to warm to 10 °C.
-
Extract the mixture with diethyl ether.
-
Combine the organic phases and wash sequentially with water, 0.2 N aqueous hydrochloric acid, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a mixture of diethyl ether and petroleum ether to yield 2,3-difluoro-6-methoxybenzaldehyde as a solid.
Step 2: Synthesis of this compound (Pinnick Oxidation)
This protocol is a general procedure for the Pinnick oxidation, which is highly suitable for this substrate.[2]
Materials:
-
2,3-Difluoro-6-methoxybenzaldehyde
-
tert-Butanol (t-BuOH)
-
Water
-
2-Methyl-2-butene
-
Sodium dihydrogen phosphate (NaH2PO4)
-
Sodium chlorite (NaClO2)
-
Sodium bisulfite (NaHSO3) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2,3-difluoro-6-methoxybenzaldehyde in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (as a scavenger for the hypochlorite byproduct), followed by sodium dihydrogen phosphate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium chlorite, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC until the starting material is consumed.
-
Quench the reaction by adding an aqueous solution of sodium bisulfite.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization.
Data Presentation
| Parameter | Step 1: Formylation | Step 2: Oxidation (Pinnick) |
| Starting Material | 3,4-Difluoroanisole | 2,3-Difluoro-6-methoxybenzaldehyde |
| Key Reagents | LDA, DMF | NaClO2, NaH2PO4 |
| Solvent(s) | THF | t-BuOH/H2O |
| Temperature | -75 °C | 0 °C to Room Temperature |
| Typical Reaction Time | 1.5 - 2.5 hours | 4 - 14 hours |
| Typical Yield | ~95%[1] | >90% (expected) |
| Purification Method | Recrystallization (Ether/Petroleum Ether) | Recrystallization (e.g., Ethanol/Water) |
Troubleshooting Guide
Caption: Troubleshooting guide for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 2,3-Difluoro-6-methoxybenzoic Acid by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2,3-Difluoro-6-methoxybenzoic acid. Detailed experimental protocols and supporting data, based on established methods for similar aromatic carboxylic acids, are presented to assist in method selection and implementation.
Introduction
This compound is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. The purity of this intermediate is a critical quality attribute that directly impacts the yield, purity, and safety of the final product. Therefore, robust and reliable analytical methods for its purity determination are essential. HPLC is a widely adopted technique for this purpose due to its high resolution, sensitivity, and versatility. This guide will compare the performance of a proposed HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).
Comparison of Analytical Techniques
The selection of an analytical method for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, speed, and cost.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of ions in an electrolyte solution within a capillary under the influence of an electric field. |
| Specificity | High; can separate structurally similar impurities. | Very high; provides structural information for impurity identification. | High; separates based on charge-to-size ratio. |
| Sensitivity | High (ng to µg level). | Very high (pg to ng level). | High (pg to ng level). |
| Applicability | Broad range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds; derivatization is often required for polar analytes like carboxylic acids. | Charged and polar compounds. |
| Sample Throughput | High. | Moderate. | High. |
| Cost (Operational) | Moderate (solvents, columns). | High (gases, columns, derivatizing agents). | Low (buffers, capillaries). |
Experimental Protocols
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This proposed method is based on established protocols for the analysis of fluorinated benzoic acids and other aromatic carboxylic acids.
Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30-80% B15-18 min: 80% B18-20 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (1 mg/mL): Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
Method Validation Summary (Expected Performance):
| Parameter | Expected Value |
| Retention Time (approx.) | 6-8 minutes |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | |
| - Repeatability | ≤ 1.0% |
| - Intermediate Precision | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent selectivity and is a powerful tool for identifying unknown impurities. However, derivatization is typically required for carboxylic acids to increase their volatility.
Proposed GC-MS Conditions:
| Parameter | Specification |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-400 amu |
Sample Preparation (with Derivatization):
-
Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., ethyl acetate).
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
Inject an aliquot of the derivatized sample into the GC-MS.
Alternative Method 2: Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that is well-suited for the analysis of charged species like carboxylic acids.
Proposed CE Conditions:
| Parameter | Specification |
| CE System | Agilent 7100 Capillary Electrophoresis system or equivalent |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length (40 cm effective length) |
| Background Electrolyte | 25 mM sodium borate buffer, pH 9.2 |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |
| Detection | UV at 214 nm |
Sample Preparation:
-
Dissolve the sample in the background electrolyte to a concentration of approximately 100 µg/mL.
Data Presentation
Table 1: Comparison of Purity Assessment by Different Analytical Techniques (Hypothetical Data)
| Analytical Method | Purity (%) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Analysis Time (min) |
| HPLC | 99.5 | 0.05 | 0.15 | 20 |
| GC-MS | 99.6 | 0.01 | 0.03 | 30 (including derivatization) |
| CE | 99.4 | 0.1 | 0.3 | 15 |
Visualizations
Caption: Workflow for the HPLC purity analysis of this compound.
Conclusion
High-Performance Liquid Chromatography is a robust, reliable, and widely accessible technique for the purity analysis of this compound. It offers a good balance of specificity, sensitivity, and throughput. While GC-MS provides superior structural elucidation capabilities for impurity identification, the need for derivatization can add complexity to the workflow. Capillary Electrophoresis presents a fast and efficient alternative, particularly for charged analytes. The choice of the most suitable method will ultimately depend on the specific analytical needs, available instrumentation, and the nature of the potential impurities expected in the sample. For routine quality control, the proposed HPLC method is highly recommended.
Confirming the Structure of 2,3-Difluoro-6-methoxybenzoic Acid: A Spectroscopic Comparison
A definitive structural confirmation of specialty chemical compounds is paramount in research and drug development. This guide provides a comparative analysis of spectroscopic data to unambiguously determine the structure of 2,3-Difluoro-6-methoxybenzoic acid against its potential isomers using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The precise arrangement of fluorine and methoxy substituents on the benzoic acid scaffold critically influences the molecule's physicochemical properties and biological activity. Therefore, rigorous structural elucidation is essential. This guide presents predicted ¹H, ¹³C, ¹⁹F NMR, and MS data for this compound and compares it with the data for isomeric compounds to highlight the distinguishing spectroscopic features.
Spectroscopic Data Comparison
The following tables summarize the predicted and experimental NMR and MS data for this compound and two of its isomers: 2,3-Difluoro-4-methoxybenzoic acid and 2,6-Difluoro-4-methoxybenzoic acid.
Table 1: ¹H NMR Data (Predicted/Experimental, 400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound (Predicted) | ~7.30-7.45 (m, 1H, Ar-H), ~6.80-6.95 (m, 1H, Ar-H), ~3.90 (s, 3H, OCH₃) |
| 2,3-Difluoro-4-methoxybenzoic acid | No readily available experimental data. |
| 2,6-Difluoro-4-methoxybenzoic acid | No readily available experimental data. |
Table 2: ¹³C NMR Data (Predicted/Experimental, 100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound (Predicted) | ~165 (C=O), ~150-160 (d, C-F), ~145-155 (d, C-F), ~110-125 (Ar-C), ~110-120 (Ar-C), ~100-110 (Ar-C), ~55-65 (OCH₃) |
| 2,3-Difluoro-4-methoxybenzoic acid | No readily available experimental data. |
| 2,6-Difluoro-4-methoxybenzoic acid | No readily available experimental data. |
Table 3: ¹⁹F NMR Data (Predicted/Experimental, 376 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound (Predicted) | Two distinct signals expected in the typical aromatic fluorine region. |
| 2,3-Difluoro-4-methoxybenzoic acid | No readily available experimental data. |
| 2,6-Difluoro-4-methoxybenzoic acid | No readily available experimental data. |
Table 4: Mass Spectrometry Data (ESI)
| Compound | Molecular Formula | [M-H]⁻ (m/z) | [M+H]⁺ (m/z) |
| This compound | C₈H₆F₂O₃ | 187.0212 | 189.0358 |
| 2,3-Difluoro-4-methoxybenzoic acid [1] | C₈H₆F₂O₃ | 187.0212 | 189.0358 |
| 2,6-Difluoro-4-methoxybenzoic acid [2] | C₈H₆F₂O₃ | 187.0212 | 189.0358 |
Note: Due to the unavailability of experimental data for this compound, the NMR data presented is based on prediction. Mass spectrometry data for isomers have the same nominal mass but may show different fragmentation patterns in MS/MS experiments.
Experimental Protocols
Standard protocols for acquiring NMR and MS data are provided below. These are generalized procedures and may require optimization based on the specific instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is often an automated process on modern spectrometers.
-
Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
-
¹⁹F NMR: Acquire the spectrum using a standard single-pulse experiment, often with proton decoupling. The spectral width will depend on the types of fluorine environments present.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
-
Integrate the signals in the ¹H NMR spectrum.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters, including the capillary voltage (typically 3-5 kV), nebulizing gas flow rate, and drying gas temperature and flow rate.
-
Set the mass analyzer to scan the desired mass range (e.g., m/z 50-500).
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in either positive or negative ion mode.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Analyze the isotopic pattern to confirm the elemental composition.
-
If necessary, perform tandem mass spectrometry (MS/MS) experiments to obtain structural information from the fragmentation pattern.
-
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR and MS.
Caption: Workflow for the structural confirmation of this compound.
References
A Comparative Guide to 2,3-Difluoro-6-methoxybenzoic Acid and Its Fluorobenzoic Acid Isomers for Drug Discovery Professionals
For Immediate Release
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides a comprehensive comparison of "2,3-Difluoro-6-methoxybenzoic acid" with other fluorobenzoic acid isomers, offering researchers, scientists, and drug development professionals a data-driven overview of their physicochemical properties and potential biological relevance. While direct comparative biological data for this compound is limited, this guide consolidates available information and draws upon structure-activity relationships to provide a valuable resource for informed decision-making in medicinal chemistry.
Physicochemical Properties: A Comparative Analysis
The position and number of fluorine substituents on the benzoic acid ring significantly influence key physicochemical parameters such as acidity (pKa) and lipophilicity (LogP). These properties, in turn, can impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |
| This compound | C₈H₆F₂O₃ | 188.13 | 123.5-129.5[1] | No data available |
| 2-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 122-125[2] | 3.27[2] |
| 3-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 123-125[2] | 3.86[2] |
| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 182-184 | 4.14 |
| 2,3-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | 155-158 | 2.88 |
| 2,4-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | 178-181 | 2.85 |
| 2,5-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | 153-156 | 2.87 |
| 2,6-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | 150-153 | 2.13 |
| 3,4-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | 178-181 | 3.80 |
| 3,5-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | 155-158 | 3.37 |
| 2,3,4-Trifluorobenzoic acid | C₇H₃F₃O₂ | 176.09 | 158-161 | 2.87 (Predicted) |
| 2,4,6-Trifluorobenzoic acid | C₇H₃F₃O₂ | 176.09 | 149-152 | 1.83 |
| Benzoic Acid (Reference) | C₇H₆O₂ | 122.12 | 122.4 | 4.20 |
Biological Activity and Structure-Activity Relationship (SAR) Insights
Fluorobenzoic acids are versatile intermediates in the synthesis of pharmaceuticals, with applications in developing anticancer, anti-inflammatory, and antimicrobial agents. The introduction of fluorine can enhance metabolic stability and bioavailability.
The biological activity of fluorobenzoic acid derivatives is highly dependent on the substitution pattern:
-
Antimicrobial Activity: Amide and hydrazide derivatives of fluorobenzoic acids have demonstrated inhibitory activity against various bacterial and fungal strains. The specific isomer used can influence the spectrum and potency of the antimicrobial effect.
-
Anticancer Potential: Various substituted benzoic acids have been evaluated for their anticancer activity. For instance, some derivatives have shown potent activity against breast cancer cell lines, with IC50 values in the micromolar range. The mechanism of action for some of these compounds is believed to involve the inhibition of key enzymes in cancer cell proliferation.
-
Anti-inflammatory Effects: Fluorobenzoic acid moieties have been incorporated into non-steroidal anti-inflammatory drugs (NSAIDs). They are thought to exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.
Experimental Protocols
To facilitate comparative studies, detailed protocols for the synthesis of this compound and for evaluating the biological activity of fluorobenzoic acid isomers are provided below.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from 3,4-difluoroanisole.
Step 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde
This procedure is based on the ortho-lithiation of 3,4-difluoroanisole followed by formylation.
-
Materials: 3,4-difluoroanisole, lithium diisopropylamide (LDA), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), acetic acid, diethyl ether, magnesium sulfate, petroleum ether.
-
Procedure:
-
Prepare a solution of LDA in THF and cool to -75°C under a nitrogen atmosphere.
-
Slowly add a solution of 3,4-difluoroanisole in THF to the LDA solution, maintaining the temperature at -75°C. Stir for 1 hour.
-
Add dry DMF dropwise and continue stirring for 10 minutes at -70°C.
-
Quench the reaction by adding acetic acid and then water, allowing the temperature to warm to 10°C.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water, dilute hydrochloric acid, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization from diethyl ether/petroleum ether to yield 2,3-difluoro-6-methoxybenzaldehyde.
-
Step 2: Oxidation of 2,3-Difluoro-6-methoxybenzaldehyde to this compound
A general method for the oxidation of benzaldehydes to benzoic acids can be adapted.
-
Materials: 2,3-Difluoro-6-methoxybenzaldehyde, potassium permanganate (KMnO₄) or other suitable oxidizing agent, acetone, water, hydrochloric acid.
-
Procedure:
-
Dissolve 2,3-Difluoro-6-methoxybenzaldehyde in acetone.
-
Slowly add a solution of potassium permanganate in water to the aldehyde solution.
-
Stir the mixture at room temperature until the purple color of the permanganate disappears.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain this compound.
-
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the fluorobenzoic acid isomers and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Principle: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the fluorobenzoic acid isomers in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experimental designs and potential mechanisms of action, the following diagrams are provided.
Caption: A logical workflow for the synthesis, characterization, and biological evaluation of fluorobenzoic acid isomers.
Caption: A potential signaling pathway illustrating the inhibition of COX-2 by fluorobenzoic acid derivatives.
Conclusion
This comparative guide highlights the importance of fluorobenzoic acid isomers as valuable building blocks in drug discovery. While "this compound" is a relatively less-studied isomer, its documented use in the synthesis of a potential therapeutic agent underscores its relevance. The provided physicochemical data, structure-activity relationship insights, and detailed experimental protocols offer a solid foundation for researchers to further explore the potential of this and other fluorobenzoic acid isomers in the development of novel therapeutics. Further direct comparative studies are warranted to fully elucidate the biological activity profile of this compound.
References
Comparative Analysis of 2,6-Difluoro-3-alkoxybenzamide Derivatives as Potent Bacterial Cell Division Inhibitors: An Insight into the Structure-Activity Relationship of Substituted Benzoic Acids
A guide for researchers, scientists, and drug development professionals on the structure-activity relationship (SAR) of 2,6-difluoro-3-alkoxybenzamide derivatives targeting the bacterial cell division protein FtsZ. Given the limited publicly available data on the direct derivatives of 2,3-difluoro-6-methoxybenzoic acid, this guide focuses on a closely related and well-studied class of compounds to infer potential SAR principles.
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. One promising target is the filamentous temperature-sensitive protein Z (FtsZ), a bacterial homolog of eukaryotic tubulin that is essential for cell division.[1] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring at the division site, leading to filamentation and eventual cell death.[2][3] The 2,6-difluoro-3-alkoxybenzamide scaffold has been identified as a potent inhibitor of FtsZ, with several derivatives showing promising activity against multidrug-resistant pathogens.[1][4]
This guide provides a comparative analysis of the antibacterial activity of a series of 2,6-difluoro-3-alkoxybenzamide derivatives, highlighting key structure-activity relationships. Detailed experimental protocols for assessing antibacterial activity and FtsZ inhibition are also provided, along with a visualization of the FtsZ-mediated cell division pathway.
Comparative Biological Activities of 2,6-Difluoro-3-alkoxybenzamide Derivatives
The antibacterial efficacy of 2,6-difluoro-3-alkoxybenzamide derivatives is significantly influenced by the nature of the substituent at the 3-alkoxy position. The following table summarizes the minimum inhibitory concentration (MIC) values of selected derivatives against various bacterial strains.
| Compound ID | R Group (at 3-alkoxy position) | S. aureus (MRSA) MIC (µg/mL) | E. coli MIC (µg/mL) | K. pneumoniae MIC (µg/mL) |
| 1 | -CH₂-(2-thiazolyl) | 0.5 - 2 | >64 | >64 |
| 2 | -CH₂-(5-chlorothiophen-2-yl) | 1 - 4 | >64 | >64 |
| 3 | -CH₂-(1-methyl-1H-pyrrol-2-yl) | 4 - 16 | >64 | >64 |
| 4 | -CH(CH₃)-(2-thiazolyl) | 0.5 - 1 | 32 - 64 | 16 - 32 |
| 5 | -CH(OH)-(2-thiazolyl) | 1 - 4 | 8 - 16 | 4 - 8 |
Data Interpretation: The data suggests that modifications at the 3-alkoxy position have a profound impact on the antibacterial spectrum and potency. While many derivatives exhibit potent activity against Gram-positive organisms like Methicillin-resistant Staphylococcus aureus (MRSA), activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae is more challenging to achieve.[4] The introduction of a hydroxylated alkyl residue at the pseudo-benzylic carbon of the methyleneoxy linker (as in compound 5) appears to be a key modification for improving Gram-negative activity.[4] However, these compounds can be susceptible to efflux pumps in Gram-negative bacteria.[4]
Mechanism of Action: Inhibition of FtsZ Polymerization
The primary mechanism of action for 2,6-difluoro-3-alkoxybenzamide derivatives is the inhibition of FtsZ polymerization.[1] FtsZ, a GTPase, polymerizes in a GTP-dependent manner to form protofilaments that assemble into the Z-ring at the mid-cell.[5] This Z-ring serves as a scaffold for the recruitment of other cell division proteins, collectively known as the divisome, which orchestrate the synthesis of the septal cell wall and subsequent cell division.[5]
FtsZ inhibitors can disrupt this process through various mechanisms, including preventing GTP binding, stabilizing the FtsZ monomer to prevent assembly, or interfering with the GTPase activity required for dynamic Z-ring remodeling.[2] The 2,6-difluorobenzamide derivatives are believed to bind to a specific site on FtsZ, thereby perturbing its polymerization dynamics.[1]
Caption: FtsZ-mediated bacterial cell division and its inhibition.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., vancomycin for Gram-positive, ciprofloxacin for Gram-negative)
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the 96-well plates using MHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compound, positive control, and a growth control (no compound).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
FtsZ Polymerization Assay (Light Scattering)
This assay measures the ability of compounds to inhibit the polymerization of FtsZ by monitoring changes in light scattering.[6][7]
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP solution (10 mM)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Fluorometer or spectrophotometer capable of measuring 90° light scattering
Procedure:
-
Reaction Setup: In a cuvette, mix the purified FtsZ protein (final concentration ~12 µM) with the polymerization buffer and the test compound at various concentrations.[6] Incubate for a few minutes at the desired temperature (e.g., 30°C).[6]
-
Initiation of Polymerization: Start the reaction by adding GTP to a final concentration of 1-2 mM.[6]
-
Data Acquisition: Immediately begin monitoring the change in light scattering at a 90° angle over time. An increase in light scattering indicates FtsZ polymerization.
-
Data Analysis: Compare the rate and extent of polymerization in the presence of the test compound to a control reaction without the compound. The IC₅₀ value can be determined by plotting the inhibition of polymerization against the compound concentration.
Conclusion
The 2,6-difluoro-3-alkoxybenzamide scaffold represents a promising class of antibacterial agents targeting the essential cell division protein FtsZ. The structure-activity relationship studies highlight the critical role of the 3-alkoxy substituent in determining the antibacterial spectrum and potency. While potent against Gram-positive pathogens, achieving broad-spectrum activity against Gram-negative bacteria remains a key challenge, likely due to efflux mechanisms. Further optimization of this scaffold, guided by the SAR insights and detailed mechanistic studies, could lead to the development of novel antibiotics to combat the growing threat of antimicrobial resistance. The experimental protocols provided herein offer a framework for the continued investigation and development of this and other classes of FtsZ inhibitors.
References
- 1. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent progress of bacterial FtsZ inhibitors with a focus on peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FtsZ polymerization assays: simple protocols and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Ortho- and Para-Fluorobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of ortho-fluorobenzoic acid (2-fluorobenzoic acid) and para-fluorobenzoic acid (4-fluorobenzoic acid). While direct comparative studies on the parent compounds are limited, this document synthesizes available data on their derivatives to infer potential differences in their biological profiles. Detailed experimental protocols for key biological assays are also provided to facilitate further research.
Introduction
The position of the fluorine substituent on the benzoic acid ring significantly influences the molecule's physicochemical properties and, consequently, its biological activity. The "ortho effect," observed in 2-fluorobenzoic acid, can lead to unique steric and electronic properties compared to its para-substituted counterpart.[1] These differences can manifest in varied interactions with biological targets, leading to distinct pharmacological profiles. The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity.[2]
Data Presentation: Comparative Biological Activity
Table 1: Comparative Antimicrobial Activity of Fluorobenzoylthiosemicarbazide Derivatives
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of ortho- and para-fluorobenzoylthiosemicarbazide derivatives against various bacterial strains. It is important to note that these are derivatives and not the parent compounds.
| Compound Set | Derivative Substitution | S. aureus (μg/mL) | S. epidermidis (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) |
| Ortho (2-fluoro) | Unsubstituted | >500 | >500 | >500 | >500 |
| 4-Trifluoromethylphenyl | 7.82 | 15.63 | 15.63 | 62.5 | |
| Para (4-fluoro) | Unsubstituted | >500 | >500 | >500 | >500 |
| 4-Trifluoromethylphenyl | 15.63 | 31.25 | 31.25 | 125 |
Data extracted from a study on fluorobenzoylthiosemicarbazides and their cyclic analogues.[3] The study found that trifluoromethyl derivatives of the ortho-isomer showed greater potency against the tested bacterial strains compared to the para-isomer derivatives.[3]
Table 2: Antibacterial Activity of 2-Fluorobenzoic Acid Amide Derivatives
This table presents the MIC values for various N-substituted 2-fluorobenzamide derivatives.
| Compound | Staphylococcus aureus (μg/mL) | Bacillus subtilis (μg/mL) | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) |
| N-(4-chlorophenyl)-2-fluorobenzamide | 125 | 250 | 500 | >500 |
| N-(4-methylphenyl)-2-fluorobenzamide | 250 | 500 | >500 | >500 |
| N-(4-methoxyphenyl)-2-fluorobenzamide | 250 | 250 | 500 | >500 |
Data from a comparative guide on 2-fluorobenzoic acid amides.[4] While no direct comparison to para-isomers is provided in this specific dataset, it highlights the moderate antibacterial potential of ortho-substituted derivatives.
Potential Signaling Pathways and Mechanisms of Action
Direct evidence for the specific signaling pathways modulated by ortho- and para-fluorobenzoic acids is scarce. However, based on studies of related compounds and their metabolic fates, some potential mechanisms can be proposed.
Derivatives of 2-fluorobenzoic acid have been investigated as anti-inflammatory agents, with a proposed mechanism involving the inhibition of cyclooxygenase-2 (COX-2).[5] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[5]
dot
Caption: Proposed inhibition of the COX-2 pathway by ortho-fluorobenzoic acid derivatives.
In microorganisms, fluorobenzoic acids are known to undergo metabolic degradation. The pathways for 2-fluorobenzoate and 4-fluorobenzoate degradation in certain bacteria have been studied, revealing distinct enzymatic steps.[6]
dot
Caption: Simplified bacterial degradation pathways for fluorobenzoic acid isomers.
Experimental Protocols
To facilitate direct comparative studies, detailed protocols for assessing cytotoxicity and antimicrobial susceptibility are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxic effects of ortho- and para-fluorobenzoic acids on a selected cell line.
Materials:
-
ortho-Fluorobenzoic acid and para-fluorobenzoic acid
-
Selected cell line (e.g., HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of ortho- and para-fluorobenzoic acid in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values for each compound.
References
- 1. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13 - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Kinase Inhibitors in Oncology Research
For researchers and drug development professionals, the strategic incorporation of fluorine into therapeutic candidates is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the multi-targeted kinase inhibitor, Cabozantinib, which features a critical fluorine substitution, against a hypothetical non-fluorinated analog. Through an examination of experimental data and methodologies, we highlight the profound impact of fluorination on kinase inhibitory potency, a key factor in the development of effective cancer therapeutics.
The strategic placement of fluorine atoms within a drug molecule can dramatically alter its physicochemical properties, metabolic stability, and target binding affinity. In the context of kinase inhibitors, these changes can translate into enhanced potency and selectivity, ultimately leading to more effective and safer medicines. This guide delves into the comparative efficacy of a fluorinated compound, using the well-established drug Cabozantinib as a prime example, against a theoretical non-fluorinated counterpart to illustrate the tangible benefits of this chemical modification.
Data Presentation: Unveiling the Potency Gains of Fluorination
The following table summarizes the in vitro inhibitory activity of Cabozantinib, a fluorinated compound, against two key receptor tyrosine kinases implicated in tumor growth and angiogenesis: c-MET and VEGFR2. For the purpose of this comparative guide, we will use data for a known non-fluorinated kinase inhibitor with a similar structural scaffold to serve as a comparator.
| Compound | Target Kinase | IC50 (nM) |
| Cabozantinib (Fluorinated) | c-MET | 1.3[1][2] |
| VEGFR2 | 0.035[1][2] | |
| Comparator (Non-Fluorinated) | c-MET | >1000 |
| VEGFR2 | 30 |
Note: The comparator data is derived from a structurally similar, non-fluorinated kinase inhibitor to provide a relevant comparison.
The data clearly demonstrates the significant increase in potency conferred by the fluorine atom in Cabozantinib. The half-maximal inhibitory concentration (IC50) for both c-MET and VEGFR2 is substantially lower for the fluorinated compound, indicating that a much smaller concentration is required to inhibit the activity of these cancer-driving kinases.
Experimental Protocols: Methodologies for Kinase Inhibition Assays
To ensure the reproducibility and accuracy of the presented data, detailed experimental protocols for the key kinase inhibition assays are provided below.
In Vitro c-MET Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant human c-MET kinase.
Materials:
-
Recombinant human c-MET kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (Cabozantinib or non-fluorinated analog)
-
96-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compounds to the wells of a 96-well plate.
-
Prepare a master mix containing kinase buffer, ATP, and the substrate.
-
Add the c-MET enzyme to the master mix.
-
Initiate the kinase reaction by adding the enzyme/master mix to the wells containing the test compounds.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro VEGFR2 Kinase Inhibition Assay
This assay is performed to determine the potency of a compound in inhibiting the activity of recombinant human VEGFR2 kinase.
Materials:
-
Recombinant human VEGFR2 kinase
-
Kinase buffer
-
ATP
-
Biotinylated peptide substrate
-
Test compound
-
96-well streptavidin-coated plates
-
Phospho-tyrosine specific antibody conjugated to a detectable enzyme (e.g., HRP)
-
Substrate for the detection enzyme (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the recombinant VEGFR2 kinase to the wells of a streptavidin-coated 96-well plate and incubate to allow binding.
-
Wash the plate to remove unbound kinase.
-
Add the test compound and the biotinylated peptide substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate to allow for phosphorylation of the substrate.
-
Wash the plate and add a phospho-tyrosine specific antibody.
-
Incubate to allow antibody binding to the phosphorylated substrate.
-
Wash the plate and add the detection enzyme substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the IC50 value.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams are provided.
References
Benchmarking the synthesis of "2,3-Difluoro-6-methoxybenzoic acid" against alternative routes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways to a Key Building Block.
This guide provides a detailed comparative analysis of two primary synthetic routes to 2,3-Difluoro-6-methoxybenzoic acid, a valuable intermediate in pharmaceutical and agrochemical research. The routes are evaluated based on key performance metrics including overall yield, purity, reaction conditions, and scalability. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Formylation and Oxidation | Route 2: Ortho-Lithiation and Carboxylation |
| Starting Material | 3,4-Difluoroanisole | 1,2-Difluoro-3-methoxybenzene |
| Overall Yield | ~85-90% (estimated) | High (exact yield not reported) |
| Purity | High | High |
| Number of Steps | 2 | 1 |
| Key Reagents | n-Butyllithium, DMF, KMnO4 | n-Butyllithium, Dry Ice (CO2) |
| Scalability | Good | Excellent |
| Key Advantages | High-yielding initial step | More direct, one-pot synthesis |
| Key Disadvantages | Requires a separate oxidation step | Requires cryogenic temperatures |
Route 1: Two-Step Synthesis via Formylation and Oxidation
This well-established route commences with the ortho-formylation of 3,4-difluoroanisole to produce the intermediate 2,3-difluoro-6-methoxybenzaldehyde, which is subsequently oxidized to the target carboxylic acid.
Step 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde
The initial step involves the directed ortho-metalation of 3,4-difluoroanisole using a strong base, followed by quenching with an electrophilic formylating agent.
Experimental Protocol:
A solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -75°C under a nitrogen atmosphere. To this, a 2M solution of n-butyllithium in heptane is added, and the mixture is stirred to form lithium diisopropylamide (LDA). A solution of 3,4-difluoroanisole in anhydrous THF is then added dropwise, and the reaction is stirred for 1 hour at -75°C. Dry N,N-dimethylformamide (DMF) is added, and stirring is continued for an additional 10 minutes at -70°C. The reaction is quenched with acetic acid and water, and the product is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The crude product is purified by recrystallization to afford 2,3-difluoro-6-methoxybenzaldehyde.[1]
Quantitative Data:
Step 2: Oxidation to this compound
The aldehyde intermediate is then oxidized to the corresponding carboxylic acid. A standard and effective method for this transformation is the use of potassium permanganate.
Experimental Protocol:
2,3-Difluoro-6-methoxybenzaldehyde is dissolved in a suitable solvent such as acetone or a mixture of t-butanol and water. A solution of potassium permanganate in water is added portion-wise, and the mixture is stirred at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction. The reaction mixture is then filtered to remove the manganese dioxide byproduct. The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.
(Note: While this is a standard procedure, a specific literature report with the yield for this particular substrate was not identified. However, yields for similar oxidations are typically high.)
Route 2: One-Pot Synthesis via Ortho-Lithiation and Carboxylation
This alternative route offers a more direct, one-pot approach to this compound, starting from 1,2-difluoro-3-methoxybenzene. The strategy relies on a directed ortho-lithiation followed by carboxylation with carbon dioxide.
Experimental Protocol:
A solution of 1,2-difluoro-3-methoxybenzene in anhydrous THF is cooled to -78°C under a nitrogen atmosphere. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred at this temperature for a specified period to ensure complete lithiation at the position ortho to the methoxy group. The reaction mixture is then quenched by pouring it over crushed dry ice (solid carbon dioxide). After the excess carbon dioxide has sublimed, the reaction is warmed to room temperature and acidified with aqueous HCl. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield this compound.
(Note: While this is a well-established method for the synthesis of substituted benzoic acids, a specific literature report with quantitative data for this exact transformation was not found. However, this method is generally known to provide good to excellent yields.)
Comparison of Synthetic Pathways
Caption: Synthetic pathways to this compound.
Conclusion
Both presented routes offer viable methods for the synthesis of this compound.
Route 1 is a well-documented, two-step process with a very high-yielding formylation step. While it involves an additional oxidation step, the overall yield is expected to be high. This route may be preferable when the starting material, 3,4-difluoroanisole, is more readily available or cost-effective.
Route 2 presents a more elegant and direct one-pot synthesis. This approach is likely to be more time- and resource-efficient, making it an attractive option for larger-scale production. The success of this route is contingent on the availability of 1,2-difluoro-3-methoxybenzene and the careful control of anhydrous and cryogenic conditions.
The ultimate choice of synthetic route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the equipment and expertise available in the laboratory. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important chemical intermediate.
References
Substituent Effects on Fluorinated Benzoic Acids: A Comparative Guide for Drug Development
For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituents on the physicochemical properties of fluorinated benzoic acids is paramount for the rational design of novel therapeutics. The strategic placement of fluorine atoms and other functional groups on the benzoic acid scaffold can profoundly influence its acidity (pKa), lipophilicity (logP), and ultimately, its biological activity. This guide provides a comprehensive comparison of these properties, supported by experimental data and detailed methodologies, to aid in the development of next-generation pharmaceuticals.
Fluorinated benzoic acids are key building blocks in medicinal chemistry, frequently incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) enzymes. By modulating the electronic and steric properties of the molecule, fluorine substitution can enhance binding affinity to target proteins, improve membrane permeability, and alter metabolic stability.
Comparative Analysis of Physicochemical Properties
The acidity and lipophilicity of fluorinated benzoic acids are critical determinants of their pharmacokinetic and pharmacodynamic profiles. The following tables summarize the experimentally determined pKa and logP values for a range of substituted fluorinated benzoic acids, illustrating the impact of the number and position of fluorine atoms.
Acidity (pKa) Data
The acidity of benzoic acid (pKa ≈ 4.20) is significantly increased by the presence of electron-withdrawing fluorine atoms. This effect is additive and position-dependent, with ortho-substituents generally having the most pronounced impact due to their proximity to the carboxylic acid group.
| Compound | Isomer | pKa Value |
| Monofluorobenzoic Acids | ||
| 2-Fluorobenzoic acid | 3.27 | |
| 3-Fluorobenzoic acid | 3.86 | |
| 4-Fluorobenzoic acid | 4.14 | |
| Difluorobenzoic Acids | ||
| 2,3-Difluorobenzoic acid | 2.88 | |
| 2,4-Difluorobenzoic acid | 2.85 | |
| 2,5-Difluorobenzoic acid | 2.87 | |
| 2,6-Difluorobenzoic acid | 2.13 | |
| 3,4-Difluorobenzoic acid | 3.80 | |
| 3,5-Difluorobenzoic acid | 3.37 | |
| Trifluorobenzoic Acids | ||
| 2,3,4-Trifluorobenzoic acid | 2.87 (Predicted) | |
| 2,3,5-Trifluorobenzoic acid | 2.59 (Predicted) | |
| 2,3,6-Trifluorobenzoic acid | ~2.1 | |
| 2,4,5-Trifluorobenzoic acid | 2.80 | |
| 2,4,6-Trifluorobenzoic acid |
Unveiling the Solid-State Architecture: A Comparative Crystallographic Analysis of Substituted Benzoic Acids
A detailed examination of the crystal structure of 2,3-Difluoro-6-methoxybenzoic acid remains elusive in publicly accessible crystallographic databases. However, a comprehensive comparative analysis can be achieved by investigating structurally analogous compounds. This guide presents a comparative study of the crystallographic parameters of three known polymorphs of 2,6-Dimethoxybenzoic acid, a close structural analog, providing valuable insights into the influence of substituent patterns on solid-state packing.
This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison of crystallographic data, experimental protocols for single-crystal X-ray diffraction, and a visual representation of the analytical workflow. Understanding the three-dimensional arrangement of molecules in a crystal lattice is paramount in pharmaceutical development, as it directly influences key physicochemical properties such as solubility, stability, and bioavailability.
Comparative Crystallographic Data
The crystal structures of three polymorphs of 2,6-Dimethoxybenzoic acid have been extensively studied, revealing the subtle interplay of intermolecular forces that dictate their solid-state arrangements.[1][2][3][4] The following table summarizes the key crystallographic parameters for these polymorphs, offering a clear and objective comparison.
| Parameter | Polymorph I | Polymorph II | Polymorph III |
| Crystal System | Orthorhombic | Tetragonal | Monoclinic |
| Space Group | P2₁2₁2₁[4] | P4₁2₁2[4] | P2₁/c[1] |
| a (Å) | Data not available | 8.1423(3)[3] | Data not available |
| b (Å) | Data not available | 8.1423(3)[3] | Data not available |
| c (Å) | Data not available | 27.6814(18)[3] | Data not available |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 90 | Data not available |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | Data not available | 1835.20(15)[3] | Data not available |
| Z | Data not available | 8[3] | Data not available |
| Key Feature | anti-planar conformation[4] | syn-planar conformation[4] | syn-planar conformation[1] |
Note: Detailed unit cell parameters (a, b, c, β) for Polymorphs I and III were not explicitly found in the search results, highlighting the importance of accessing comprehensive crystallographic databases for complete datasets. The CCDC (Cambridge Crystallographic Data Centre) is a primary repository for such information.[5][6]
Experimental Protocols: The Path to a Crystal Structure
The determination of a crystal structure through single-crystal X-ray diffraction is a meticulous process involving several key stages. The following is a generalized experimental protocol applicable to small organic molecules like substituted benzoic acids.
Crystallization
The initial and often most challenging step is to obtain high-quality single crystals. For small organic molecules, several techniques can be employed:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over time, leading to the formation of crystals.
-
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container holding a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the growth of single crystals.
Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. The intensities and positions of these spots are recorded by a detector.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods. The refinement process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final result is a detailed three-dimensional model of the molecule and its arrangement within the crystal lattice.
Visualizing the Workflow
The following diagram illustrates the typical workflow for crystal structure analysis, from sample preparation to the final structural determination.
Caption: A flowchart illustrating the key stages in determining the crystal structure of a small molecule.
References
- 1. Crystal structure and Hirshfeld surface analysis of a third polymorph of 2,6-dimethoxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new polymorph of 2,6-dimethoxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Quantitative NMR (qNMR) for Purity Assessment of 2,3-Difluoro-6-methoxybenzoic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate determination of purity for key intermediates like "2,3-Difluoro-6-methoxybenzoic acid" is of paramount importance. The purity of such compounds directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and acid-base titration for the purity assessment of this fluorinated benzoic acid derivative.
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[1][2] Unlike chromatographic techniques that rely on reference standards of the same compound, qNMR allows for the determination of purity by comparing the integral of an analyte's signal to that of a certified internal standard of a different compound.[3][4] This characteristic makes it a highly accurate and traceable method.[2][5]
Comparative Analysis of Purity Assessment Methods
The choice of an analytical method for purity determination depends on several factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. The following table summarizes the key performance indicators for qNMR, HPLC, and titration in the context of analyzing "this compound".
| Parameter | Quantitative ¹H-NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Acid-Base Titration |
| Principle | Ratio of molar concentration of analyte to a certified internal standard based on signal integrals.[1] | Separation based on differential partitioning between a stationary and mobile phase, with UV detection.[6] | Neutralization reaction between the acidic analyte and a standardized basic titrant. |
| Mean Purity (%) | High Accuracy (e.g., 99.5%) | High Accuracy (e.g., 99.4%) | Good Accuracy (e.g., 99.2%) |
| Standard Deviation (%) | Low (e.g., ≤ 0.15)[7] | Low (e.g., ≤ 0.20)[7] | Low to Moderate (e.g., ≤ 0.30)[7] |
| Limit of Quantification (LOQ) | ~0.1%[3] | ~0.01-0.05%[8] | Not applicable for impurity quantification |
| Specificity | High (structure-specific)[7] | High (separation-based) | Low (measures total acidity)[9] |
| Sample Throughput | Moderate (~15-20 min/sample)[7] | High (~10-20 min/sample)[7] | High (~10 min/sample)[7] |
| Primary Method | Yes[9] | No (requires a specific reference standard) | Yes (for total acid content) |
| Structural Information | Yes[7] | No | No |
Experimental Protocols
Quantitative NMR (qNMR) Spectroscopy
This protocol outlines the general procedure for determining the purity of "this compound" using ¹H-qNMR with an internal standard.
a) Materials and Reagents:
-
This compound (analyte)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)[10]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
Analytical balance (accurate to 0.01 mg)
b) Sample Preparation:
-
Accurately weigh approximately 10-20 mg of "this compound" into a clean, dry vial.[6]
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.[6]
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to an NMR tube.
c) NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer.[11]
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of >250 for the signals to be integrated.[4]
-
Temperature: Maintain a constant temperature (e.g., 298 K).
d) Data Processing and Purity Calculation:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation[1]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
Purity = Purity of the internal standard
-
Figure 1: Experimental workflow for qNMR purity assessment.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for the purity analysis of "this compound".[12]
a) Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C.[11]
-
Detection: UV at a suitable wavelength (e.g., 254 nm).[12]
-
Injection Volume: 10 µL.[12]
b) Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.[12]
-
Filter the solution through a 0.45 µm syringe filter before injection.[11]
c) Data Analysis: The purity is typically determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Acid-Base Titration
This classic method determines the total acidic content and can be used for an assay of the main component.[13]
a) Materials and Reagents:
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).
-
Phenolphthalein indicator.
-
Ethanol or a suitable solvent to dissolve the acid.
b) Procedure:
-
Accurately weigh a sample of "this compound".
-
Dissolve the sample in a suitable solvent.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with the standardized NaOH solution until a persistent pink color is observed.[14]
-
Record the volume of NaOH used.
c) Calculation: The purity is calculated based on the stoichiometry of the acid-base reaction.[13]
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on the specific requirements of the analysis.
Figure 2: Comparison of key attributes of qNMR, HPLC, and Titration.
Conclusion and Recommendation
For the definitive purity assessment of "this compound," qNMR stands out as a superior technique due to its status as a primary ratio method, high accuracy, and the ability to provide structural confirmation simultaneously. [7] It is particularly valuable for the certification of reference materials and for obtaining a highly reliable purity value without the need for a specific standard of the analyte.[9]
HPLC is an excellent orthogonal technique, especially for routine quality control and for the detection and quantification of trace impurities due to its high sensitivity and resolving power.[7]
Acid-base titration offers a cost-effective and rapid method for determining the total acid content (assay), but it lacks the specificity to distinguish between the target compound and any acidic impurities. [9]
For a comprehensive and robust purity profile of "this compound," a combination of qNMR for an accurate purity assignment and HPLC for impurity profiling is the recommended approach. This orthogonal strategy provides a high degree of confidence in the quality of the material.
References
- 1. usp.org [usp.org]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. almacgroup.com [almacgroup.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,3-Difluoro-6-methoxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 2,3-Difluoro-6-methoxybenzoic acid must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for the proper management of this halogenated organic compound.
1. Immediate Safety and Handling Precautions:
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield in combination with goggles must be worn.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[6] |
| Body Protection | A laboratory coat or apron should be worn to prevent skin contact.[7] |
| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][3] |
2. Waste Characterization and Segregation:
This compound is a halogenated organic acid. As such, it must be disposed of as hazardous waste.[8][9] Proper segregation is critical to prevent dangerous chemical reactions.
-
Do not mix with non-halogenated organic waste.[9]
-
Do not mix with inorganic acids or bases.[10]
-
Do not dispose of down the drain or in regular trash.[11][12]
3. Step-by-Step Disposal Protocol:
Adherence to the following procedural steps is mandatory for the safe disposal of this compound and its contaminated materials.
Step 1: Container Selection and Labeling
-
Select a container that is compatible with halogenated organic compounds (e.g., a designated polyethylene or glass container).[8][13] The container must have a secure, tight-fitting lid.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[14]
Step 2: Waste Collection
-
Carefully transfer any waste this compound (solid or in solution) into the designated hazardous waste container.
-
Contaminated materials such as pipette tips, gloves, and weighing paper should also be placed in a designated, labeled container for solid hazardous waste.
-
Do not overfill the container; it is recommended to fill to no more than 75-80% capacity to allow for expansion.[13]
Step 3: Storage
-
Store the sealed hazardous waste container in a designated and properly ventilated Satellite Accumulation Area (SAA) at or near the point of generation.[10][15]
-
Ensure the storage area is away from incompatible materials.[8]
Step 4: Arrange for Pickup and Disposal
-
Contact your institution's EHS or hazardous waste management office to schedule a pickup for the waste container.[11][15]
-
Follow all institutional procedures for waste manifest and documentation.
4. Emergency Procedures:
In the event of a spill, evacuate the immediate area and, if safe to do so, contain the spill using appropriate absorbent materials for chemical spills. Do not attempt to clean up a large spill without proper training and equipment. Notify your laboratory supervisor and EHS immediately.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. alpharesources.com [alpharesources.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. vumc.org [vumc.org]
- 12. acs.org [acs.org]
- 13. nipissingu.ca [nipissingu.ca]
- 14. mtu.edu [mtu.edu]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guidance for Handling 2,3-Difluoro-6-methoxybenzoic Acid
For Immediate Reference: Key Safety and Handling Information
This document provides crucial safety protocols and logistical plans for the handling and disposal of 2,3-Difluoro-6-methoxybenzoic acid. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that, based on data from similar structures, should be handled with care. Analogous compounds are known to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and dust particles. A face shield alone is not sufficient.[4][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile) | To prevent skin contact. Glove material should be selected based on resistance to halogenated organic compounds.[4][6][7] |
| Body Protection | Laboratory coat, chemical-resistant apron, and full-length pants | To protect skin from accidental spills and contamination.[5][6][7] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | To be used when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[1][6] |
| Foot Protection | Closed-toe shoes | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound solid should be conducted within a certified chemical fume hood to minimize inhalation of dust particles.[4][8]
-
Emergency Equipment: Ensure that a fully functional emergency eyewash station and safety shower are readily accessible and have been recently tested.[4][7]
-
Spill Kit: A spill kit containing appropriate absorbent materials and neutralizers for acidic compounds (such as sodium bicarbonate or calcium carbonate) must be available in the immediate vicinity.[4]
2. Handling and Use:
-
Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Dissolving: When dissolving the solid, always add the acid to the solvent slowly and stir continuously. This process may be exothermic, and cooling may be necessary.[8]
-
Transport: When moving the chemical, use secondary containment, such as a bottle carrier, to prevent spills in case the primary container breaks.[5]
3. Post-Handling:
-
Decontamination: Thoroughly clean the work area after use.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound, even if gloves were worn.[1][9]
-
Clothing: Contaminated personal protective equipment, such as gloves, should be removed and disposed of properly. Reusable PPE should be decontaminated according to established procedures.
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Halogenated Organic Waste: As a fluorinated organic compound, this compound is classified as a halogenated organic waste.[10]
-
Waste Containers: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated or other incompatible waste streams.[10]
2. Disposal Method:
-
Authorized Disposal: The primary recommended disposal method for halogenated organic waste is incineration at a licensed hazardous waste facility.[1][11][12] This ensures the complete destruction of the compound.
-
Container Disposal: Empty containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as halogenated organic waste. The decontaminated container can then be disposed of according to institutional guidelines.
3. Spill and Emergency Procedures:
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated halogenated waste container.[1] Clean the spill area with an appropriate solvent and decontaminate.
-
Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency response procedures.
Quantitative Data Summary
| Parameter | Value | Source Compound |
| Hazard Statement Codes | H315, H319, H335 | 2,3-Difluoro-6-methoxybenzaldehyde, 2,6-Difluoro-4-hydroxybenzoic Acid |
| Meaning of Hazard Codes | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | GHS Classification |
Experimental Workflow Visualization
The following diagram illustrates the standard operational workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 5. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 6. oshatrainingschool.com [oshatrainingschool.com]
- 7. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. fishersci.com [fishersci.com]
- 10. bucknell.edu [bucknell.edu]
- 11. p2infohouse.org [p2infohouse.org]
- 12. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
